Ipatasertib
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClN5O2/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3/t16-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZXWCHAXNAUHY-NSISKUIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025595 | |
| Record name | Ipatasertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001264-89-6, 1489263-16-2 | |
| Record name | GDC 0068 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001264-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ipatasertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001264896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ipatasertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11743 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ipatasertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-(4-chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPATASERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/524Y3IB4HQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ipatasertib: A Technical Overview of its Discovery and Chemical Synthesis
Introduction
Ipatasertib, also known as GDC-0068, is a potent and highly selective, orally bioavailable small-molecule inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B).[1][2] It is an ATP-competitive pan-Akt inhibitor, targeting all three isoforms of the enzyme (Akt1, Akt2, and Akt3).[2][3][4] Developed by Genentech in collaboration with Array Biopharma, this compound is under investigation for the treatment of various cancers, particularly those with a dysregulated PI3K/Akt/mTOR signaling pathway.[5][6] This pathway is frequently hyperactivated in tumorigenesis and can contribute to resistance to other anticancer therapies.[1][5]
Discovery and Mechanism of Action
The discovery of this compound originated from the screening and optimization of a series of 6,7-dihydro-5H-cyclopenta[d]pyrimidine compounds.[3] This effort led to the identification of a molecule with potent inhibitory activity against all Akt isoforms, while showing weak suppression of other protein kinases.[3]
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][7] In many cancers, genetic alterations in key proteins of this pathway, such as PTEN, PI3K, and AKT, lead to its hyperactivation, promoting uncontrolled cell growth.[7]
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of Akt, which inhibits its kinase activity.[7] This action prevents the phosphorylation of downstream substrates, effectively blocking the signaling cascade.[7] The inhibition of Akt signaling by this compound leads to several anti-cancer effects:
-
Induction of Apoptosis: this compound can induce p53-independent apoptosis. It achieves this by activating the FoxO3a and NF-κB pathways, which leads to the upregulation of PUMA (p53 upregulated modulator of apoptosis) and subsequent Bax-mediated intrinsic mitochondrial apoptosis.[4]
-
Cell Cycle Arrest: By inhibiting the Akt/mTOR pathway, this compound can disrupt cell cycle progression.[3] For instance, it has been shown to induce G1 or G2 phase arrest in a dose-dependent manner in certain cancer cell lines.[8]
-
Inhibition of Proliferation and Migration: Preclinical studies have demonstrated that this compound has potent anti-proliferative effects and can inhibit cell migration in various solid tumors.[8]
The efficacy of this compound has been observed in both preclinical models and clinical trials. It has shown significant suppression of Akt signaling in human cancer cell lines and tumor xenograft mouse models, leading to reduced cancer cell viability. Clinical trials are actively evaluating this compound, often in combination with other therapies like paclitaxel, for cancers such as metastatic triple-negative breast cancer and metastatic castration-resistant prostate cancer.[3][9]
Quantitative Data
The inhibitory potency of this compound against the three Akt isoforms is summarized in the table below.
| Target | IC50 (nM) |
| Akt1 | 5 |
| Akt2 | 18 |
| Akt3 | 8 |
| Data sourced from MedChemExpress.[2] |
Signaling Pathway and Inhibition
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of intervention by this compound.
Caption: The PI3K/Akt/mTOR signaling pathway and this compound's point of inhibition.
Chemical Synthesis Process
The manufacturing process for this compound is a convergent synthesis, which involves the preparation of two key chiral intermediates that are later coupled to form the final molecule.[10][11] The overall synthesis consists of ten steps with eight isolated intermediates.[10][12] A notable aspect of the synthesis is the use of enzyme or metal catalysis to introduce all three stereocenters of the molecule.[10][12]
IUPAC Name: (S)-2-(4-Chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one.[6]
Key Intermediates and Strategy
-
Trans-substituted Cyclopentylpyrimidine Intermediate: This component contains two stereocenters. One is a methyl group, the stereochemistry of which is established through the enzymatic resolution of a triester starting material. The adjacent hydroxyl group's stereochemistry is installed via a highly diastereoselective asymmetric reduction of the corresponding ketone substrate, often using a biocatalytic method.[11][13]
-
β²-amino Acid Intermediate: This second chiral fragment is produced using an asymmetric aminomethylation, also known as a Mannich reaction.[11] An alternative, halide-activated, Ru-catalyzed asymmetric hydrogenation of a vinylogous carbamic acid has also been reported to produce this intermediate in high yield and enantioselectivity.[13]
Convergent Synthesis Workflow
The general workflow for the synthesis of this compound is depicted below.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. nbinno.com [nbinno.com]
- 5. What is this compound Dihydrochloride used for? [synapse.patsnap.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genentech-clinicaltrials.com [genentech-clinicaltrials.com]
- 10. Development of the Commercial Manufacturing Process for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Ipatasertib (GDC-0068): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipatasertib, also known as GDC-0068, is a potent and highly selective, orally bioavailable, ATP-competitive pan-Akt inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3][4] The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a critical role in cell proliferation, survival, growth, and metabolism.[3][5][6] this compound's targeted inhibition of Akt places it at a central node in this pathway, making it a promising therapeutic agent for various cancers characterized by aberrant Akt activation.[5][7] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.
Core Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that is activated by a variety of upstream signals, including growth factors and cytokines, through receptor tyrosine kinases (RTKs).[5] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated through phosphorylation by PDK1 and mTORC2.[5]
Activated Akt then phosphorylates a multitude of downstream substrates, leading to:
-
Promotion of Cell Survival: Through the inhibition of pro-apoptotic proteins like BAD and the activation of anti-apoptotic factors like NF-κB.[3][7]
-
Stimulation of Cell Proliferation and Growth: By phosphorylating and inactivating glycogen synthase kinase 3β (GSK3β) and the tuberous sclerosis complex 2 (TSC2), which ultimately leads to the activation of mTORC1 and protein synthesis.[3]
-
Regulation of Metabolism: By promoting glucose uptake and utilization.[3]
In many cancers, this pathway is hyperactivated due to genetic alterations such as mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, a phosphatase that antagonizes PI3K activity by dephosphorylating PIP3.[1][5][6]
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Akt kinases, thereby preventing their catalytic activity.[2][3][5] This blockade of Akt signaling leads to a dose-dependent decrease in the phosphorylation of its downstream targets, resulting in the inhibition of cell-cycle progression, reduced cell viability, and the induction of apoptosis in cancer cells with an activated Akt pathway.[1][8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Ipatasertib: An In-Depth Technical Guide to an ATP-Competitive Pan-Akt Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipatasertib (GDC-0068) is a potent and highly selective, orally bioavailable, small-molecule inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3). As a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, Akt is a critical regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in a multitude of human cancers, making Akt an attractive therapeutic target. This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of Akt and preventing its catalytic activity. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the catalytic activity of Akt isoforms 1, 2, and 3.[1] It achieves this by competing with adenosine triphosphate (ATP) for binding within the kinase domain of the Akt protein.[2] This competitive inhibition prevents the transfer of a phosphate group from ATP to downstream Akt substrates, thereby blocking the propagation of signals that promote cell growth, proliferation, and survival.[2][3] The inhibition of Akt by this compound leads to the downstream suppression of key signaling molecules, including proline-rich Akt substrate of 40 kDa (PRAS40), glycogen synthase kinase 3 beta (GSK3β), and mammalian target of rapamycin (mTOR).[4]
PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes. The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs) at the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is subsequently phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell cycle progression, protein synthesis, and cell survival while inhibiting apoptosis.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
ATP-Competitive Inhibition Mechanism
This compound's mechanism of action is centered on its ability to act as a competitive inhibitor of ATP binding to the kinase domain of Akt. The kinase domain of Akt contains a highly conserved ATP-binding pocket. This compound is designed to fit into this pocket with high affinity, thereby preventing ATP from binding and donating its phosphate group to downstream substrates. This blockade of phosphotransferase activity effectively shuts down Akt signaling.
Caption: this compound's competitive inhibition of ATP binding to the Akt kinase domain.
Quantitative Data
In Vitro Potency
This compound demonstrates potent inhibition of all three Akt isoforms and exhibits cytotoxic activity against a range of cancer cell lines.
| Target | IC50 (nM) | Reference |
| Akt1 | 5 | [4] |
| Akt2 | 18 | [4] |
| Akt3 | 8 | [4] |
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ARK1 (PTEN wild-type) | Uterine Serous Carcinoma | 6.62 | [5] |
| SPEC-2 (PTEN null) | Uterine Serous Carcinoma | 2.05 | [5] |
| HCT116 (p53 wild-type) | Colon Cancer | 10.58 | [6] |
| HCT116 (p53-/-) | Colon Cancer | 9.149 | [6] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in a first-in-human Phase I trial provided initial insights into the absorption, distribution, metabolism, and excretion of this compound in patients.
| Parameter | Value | Dose Range | Reference |
| Time to Peak Concentration (Tmax) | 0.5 - 3 hours | 25 - 800 mg | [4] |
| Terminal Half-life (t1/2) | 31.9 - 53 hours | >100 mg | [4] |
| Mean Accumulation Ratio (Day 14/Day 1) | 1.80 - 2.44 | 200 - 800 mg | [4] |
Clinical Efficacy
This compound has been evaluated in multiple clinical trials, with key results from the LOTUS and IPATunity130 trials in triple-negative breast cancer (TNBC) highlighted below.
LOTUS (NCT02162719) Trial Results [5][6]
| Endpoint | This compound + Paclitaxel | Placebo + Paclitaxel | Hazard Ratio (95% CI) |
| Median Progression-Free Survival (ITT) | 6.2 months | 4.9 months | 0.60 (0.37 - 0.98) |
| Median Overall Survival (ITT) | 25.8 months | 16.9 months | 0.80 (0.50 - 1.28) |
| Median Progression-Free Survival (PTEN-low) | 9.0 months | 4.9 months | 0.44 (0.20 - 0.99) |
IPATunity130 (NCT03337724) Cohort A Trial Results [7][8]
| Endpoint | This compound + Paclitaxel | Placebo + Paclitaxel | Hazard Ratio (95% CI) |
| Median Progression-Free Survival (PIK3CA/AKT1/PTEN-altered) | 7.4 months | 6.1 months | 1.02 (0.71 - 1.45) |
Experimental Protocols
Western Blotting for Phospho-Akt (Ser473) Inhibition
This protocol outlines a general procedure for assessing the pharmacodynamic effect of this compound on Akt phosphorylation in cancer cell lines.
1. Cell Lysis:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control for the specified duration.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect lysates.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[9][10][11]
Caption: A generalized workflow for Western blot analysis of Akt phosphorylation.
In Vivo Xenograft Tumor Model
This protocol describes a general method for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
1. Cell Preparation:
-
Culture a human cancer cell line of interest (e.g., a breast cancer cell line with a PIK3CA mutation).
-
Harvest cells when they reach late-log phase.
-
Resuspend cells in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.
2. Tumor Implantation:
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Monitor the mice for tumor growth.
3. Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 100 mg/kg, daily).[2]
-
Administer vehicle control to the control group.
4. Tumor Growth Monitoring:
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
5. Endpoint and Analysis:
-
Continue treatment for a specified period or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the data by comparing the tumor growth rates between the treatment and control groups.
-
Tumor growth inhibition (TGI) can be calculated to quantify the efficacy of the treatment.[2]
Conclusion
This compound is a promising ATP-competitive pan-Akt inhibitor with a well-defined mechanism of action and demonstrated activity in both preclinical and clinical settings. Its ability to selectively target the Akt signaling pathway provides a rational therapeutic strategy for cancers with dysregulation of this critical cascade. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further understand and utilize this targeted therapy. Continued investigation into predictive biomarkers and combination strategies will be crucial for optimizing the clinical application of this compound and improving outcomes for cancer patients.
References
- 1. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 3. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound plus paclitaxel versus placebo plus paclitaxel as first-line therapy for metastatic triple-negative breast cancer (LOTUS): a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound plus paclitaxel versus placebo plus paclitaxel as first-line therapy for metastatic triple-negative breast cancer (LOTUS): a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Plus Paclitaxel Falters in Advanced Triple-Negative Breast Cancer Phase III Trial - The ASCO Post [ascopost.com]
- 8. This compound plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. researchgate.net [researchgate.net]
Ipatasertib's Role in the PI3K/AKT/mTOR Signaling Pathway: A Technical Guide
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and motility.[1][2] Dysregulation of this pathway, often through genetic alterations such as mutations in PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in human cancers, leading to uncontrolled cell growth and therapeutic resistance.[1][3] AKT (also known as Protein Kinase B) serves as the central node in this pathway, making it a highly attractive target for cancer therapy.[1][4]
Ipatasertib (GDC-0068) is a potent, orally administered, highly selective small-molecule inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[4][5][6] This guide provides a detailed technical overview of this compound's mechanism of action, its effects on the PI3K/AKT/mTOR pathway, and a summary of its preclinical and clinical evaluation, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is an ATP-competitive inhibitor that selectively binds to the active, phosphorylated conformation of AKT (pAKT).[4][7][8] In a normal signaling cascade, growth factors bind to Receptor Tyrosine Kinases (RTKs), leading to the activation of PI3K.[1] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 recruits AKT to the cell membrane, where it is phosphorylated at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), leading to its full activation.[1][4]
Activated AKT then phosphorylates a wide array of downstream substrates, promoting cell survival and proliferation.[9] this compound exerts its inhibitory effect by occupying the ATP-binding pocket of activated AKT, thereby blocking its kinase activity and preventing the phosphorylation of its downstream targets.[1] An interesting pharmacodynamic effect is that this compound binding can stabilize the phosphorylated state of AKT by shielding it from phosphatases, leading to an observed accumulation of pAKT (Thr308 and Ser473) in treated cells and tumors, which serves as a biomarker of target engagement.[4][5]
Quantitative Data Summary
Preclinical Activity
This compound has demonstrated potent activity in preclinical cancer models, particularly those with activating alterations in the PI3K/AKT pathway, such as PIK3CA mutations or PTEN loss.[4]
Table 1: this compound In Vitro Potency
| Parameter | Value Range | Notes | Reference |
|---|---|---|---|
| IC₅₀ (AKT Isoforms) | 5 - 18 nmol/L | Potent inhibitor of AKT1, AKT2, and AKT3. | [4][8] |
| Selectivity | >600-fold | Over Protein Kinase A (PKA). | [4] |
| Cell Viability (IC₅₀) | Varies | Significantly more potent in cell lines with PTEN or PIK3CA alterations compared to those without. |[4] |
Table 2: this compound In Vivo Efficacy in Xenograft Models
| Model Type | Mean %TGI* | Median %TGI* | Notes | Reference |
|---|---|---|---|---|
| PTEN/PIK3CA Altered | 95 ± 11 | 97 (n=21) | Highly sensitive to this compound treatment. | [4] |
| PTEN/PIK3CA Wild-Type | 38 ± 12 | 44 (n=6) | Significantly less sensitive (P < 0.05). | [4] |
*%TGI = Percent Tumor Growth Inhibition
Clinical Trial Data
This compound has been evaluated in numerous clinical trials as both a monotherapy and in combination with other agents.
Table 3: Summary of Key Clinical Trial Data for this compound
| Trial (Phase) | Cancer Type | Combination Agent | Key Efficacy Endpoint | Result | Reference |
|---|---|---|---|---|---|
| Phase I (NCT01090960) | Solid Tumors | Monotherapy | Stable Disease (SD) | 30% (16 of 52) of patients achieved SD. | [4][10] |
| LOTUS (Phase II) | Triple-Negative Breast Cancer (TNBC) | Paclitaxel | Median PFS (ITT population) | 6.2 months (Ipa + Pac) vs. 4.9 months (Pbo + Pac); HR 0.60. | [3] |
| IPATunity130 (Phase III) | PIK3CA/AKT1/PTEN-altered TNBC | Paclitaxel | Median PFS | No significant improvement: 7.4 months (Ipa + Pac) vs. 6.1 months (Pbo + Pac). | [11] |
| IPATential150 (Phase III) | mCRPC** with PTEN loss | Abiraterone | Median rPFS*** | 18.5 months (Ipa + Abi) vs. 16.5 months (Pbo + Abi). | [12] |
| TAPISTRY (Phase II) | AKT-mutant Solid Tumors | Monotherapy | Objective Response Rate (ORR) | 31.3% overall; 100% in endometrial cancer (7/7), 33% in breast cancer (7/21). |[13][14] |
*PFS = Progression-Free Survival; **mCRPC = metastatic Castration-Resistant Prostate Cancer; ***rPFS = radiographic Progression-Free Survival
Table 4: this compound Pharmacokinetic Parameters (Human)
| Parameter | Value | Notes | Reference(s) |
|---|---|---|---|
| Tₘₐₓ (Time to max concentration) | ~1-2 hours | Rapidly absorbed after oral administration. | [15] |
| t₁/₂ (Half-life) | ~24-45 hours | Supports once-daily dosing. | [15][16] |
| Metabolism | Extensive | Primarily metabolized by CYP3A4 to its major metabolite, M1 (G-037720). | [15][16][17] |
| Dosing (MTD/MAD) * | 600 mg QD (monotherapy); 400 mg QD (combination) | Maximum tolerated/administered doses established in Phase I. |[8] |
*MTD = Maximum Tolerated Dose; MAD = Maximum Administered Dose
Experimental Protocols
The investigation of this compound's activity relies on a variety of standard and advanced laboratory techniques to assess target engagement, pathway modulation, and cellular effects.
Western Blotting for Pathway Modulation
-
Objective: To determine the effect of this compound on the phosphorylation status of AKT and its downstream effectors.
-
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., ARK1, SPEC-2) are cultured and treated with varying concentrations of this compound (e.g., 10 µM) for different time points (e.g., up to 32 hours).[5]
-
Protein Extraction: Cells are lysed using a reagent like M-PER Mammalian Protein Extraction Reagent supplemented with protease and phosphatase inhibitors.[18] Protein concentration is quantified using a BCA Protein Assay Kit.[18]
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 10-20 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies against total and phosphorylated forms of key proteins (e.g., p-AKT Ser473, total AKT, p-S6, total S6, p-PRAS40 T246).
-
Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
-
Expected Outcome: Treatment with this compound is expected to decrease the phosphorylation of downstream targets like S6 and PRAS40, while paradoxically increasing the signal for p-AKT (Ser473) due to target engagement and phosphatase shielding.[4][5]
Cell Viability Assays
-
Objective: To determine the concentration of this compound required to inhibit cell growth by 50% (IC₅₀).
-
Methodology (e.g., CellTiter-Glo® 3D Assay):
-
Spheroid Culture: Cells are seeded in low-attachment plates to form 3D spheroids. For multi-cell type spheroids, a mixture of tumor cells, endothelial cells, and mesenchymal stem cells can be used.[19]
-
Treatment: After a formation period (e.g., 3 days), spheroids are treated with a range of this compound concentrations for an extended period (e.g., 7 days).[19]
-
Lysis and Signal Detection: The CellTiter-Glo® 3D reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Data Analysis: Luminescence is measured, and data are plotted to calculate the IC₅₀ value.
-
-
Application: Used to compare the sensitivity of different cell lines, especially correlating sensitivity with their genetic background (e.g., PTEN-null vs. PTEN-wildtype).[4]
Reverse Phase Protein Array (RPPA)
-
Objective: To perform a broad, quantitative analysis of protein expression and phosphorylation changes in response to this compound, often in limited samples like tumor biopsies.
-
Methodology:
-
Sample Collection: Paired tumor biopsies are collected from patients before and during treatment with this compound.
-
Lysate Preparation: Proteins are extracted from the biopsy samples.
-
Array Printing: The protein lysates are denatured, serially diluted, and printed onto nitrocellulose-coated slides.
-
Antibody Incubation: Each slide (array) is incubated with a single primary antibody that targets a specific protein or phosphoprotein, followed by a labeled secondary antibody.
-
Signal Quantification: The signal intensity for each spot is measured, and the data from hundreds of antibodies are integrated to create a comprehensive profile of pathway activity.
-
-
Application: Used in clinical trials (e.g., FAIRLANE) to confirm target engagement and measure pharmacodynamic effects, such as the downregulation of mTORC1 signaling components (p-S6RP, p-p70S6K) and the upregulation of p-AKT.[20]
Combination Therapies and Resistance Mechanisms
Combination Strategies
Given the central role of AKT, this compound has been extensively tested in combination with other anti-cancer agents to enhance efficacy or overcome resistance.
-
With Chemotherapy (Paclitaxel): Preclinical studies showed synergy between this compound and paclitaxel.[5] This combination was tested in TNBC, where PI3K/AKT pathway activation is linked to chemotherapy resistance.[3]
-
With Hormonal Therapy (Abiraterone): In prostate cancer, cross-talk between the androgen receptor and PI3K/AKT pathways provides a rationale for dual inhibition. The combination showed improved outcomes in mCRPC patients with PTEN loss.[12]
-
With CDK4/6 Inhibitors (Palbociclib): Resistance to CDK4/6 inhibitors in HR+ breast cancer can be driven by AKT activation, providing a basis for combining this compound with agents like palbociclib.[21]
Mechanisms of Resistance
Despite initial efficacy, acquired resistance to this compound can develop. Unlike allosteric AKT inhibitors where resistance often involves mutations in AKT itself, resistance to the ATP-competitive this compound is frequently driven by the activation of parallel, compensatory signaling pathways.[22] Studies have shown that resistance can be mediated by the rewiring of signaling networks, which can be reversed by co-treatment with inhibitors of these compensatory pathways, such as PIM signaling.[22]
Conclusion
This compound is a well-characterized, selective, ATP-competitive pan-AKT inhibitor that has demonstrated robust target engagement and anti-tumor activity in preclinical models and clinical trials, particularly in tumors with hyperactivated PI3K/AKT/mTOR signaling. Its development has provided valuable insights into the therapeutic targeting of AKT, the importance of patient stratification based on biomarkers like PTEN loss, and the emerging challenges of acquired resistance through pathway rewiring. The data summarized herein underscore the central role of AKT in oncology and position this compound as a key tool for both clinical investigation and further research into the complexities of the PI3K/AKT/mTOR network.
References
- 1. researchgate.net [researchgate.net]
- 2. biolinkk.com [biolinkk.com]
- 3. onclive.com [onclive.com]
- 4. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I study of this compound as a single agent and in combination with abiraterone plus prednisolone in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound in patients with <em>AKT1/2/3</em> mutation-positive (<em>AKT</em>mut) tumors: TAPISTRY study. - ASCO [asco.org]
- 14. "this compound in patients with AKT1/2/3 mutation-positive (AKTmut) tumor" by David Thomas, Gennaro Daniele et al. [scholarlycommons.henryford.com]
- 15. Pharmacokinetics of this compound in Subjects With Hepatic Impairment Using 2 Methods of Classification of Hepatic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics, safety and tolerability of this compound in combination with palbociclib and fulvestrant in patients with advanced breast cancer in a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Pharmacokinetics, safety and tolerability of this compound in combination with palbociclib and fulvestrant in patients with advanced breast cancer in a phase Ib study [frontiersin.org]
- 18. Gli promotes tumor progression through regulating epithelial-mesenchymal transition in non–small-cell lung cancer | springermedizin.de [springermedizin.de]
- 19. Targeted therapy combinations with this compound in multi-cell type 3D tumor spheroid models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. dovepress.com [dovepress.com]
- 22. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ipatasertib
Introduction
Ipatasertib (also known as GDC-0068) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of all three isoforms of the serine/threonine protein kinase AKT (AKT1, AKT2, and AKT3).[1][2][3] As a central node in the PI3K/AKT/mTOR signaling pathway, AKT is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] The PI3K/AKT pathway is one of the most frequently hyperactivated pathways in human cancers, often due to mutations in PIK3CA or loss of the tumor suppressor PTEN.[3][4][6] Consequently, targeting AKT represents a rational therapeutic strategy. This compound is an ATP-competitive inhibitor that preferentially binds to the active, phosphorylated form of AKT, leading to the inhibition of downstream signaling, reduced cancer cell viability, and induction of apoptosis.[1][6][7] This guide provides a detailed overview of the pharmacokinetics, pharmacodynamics, and associated experimental methodologies for this compound.
Pharmacokinetics
This compound is rapidly absorbed following oral administration and is predominantly eliminated via hepatic metabolism.[8][9] Its pharmacokinetic profile has been characterized in several clinical trials, both as a monotherapy and in combination with other agents.
Data Presentation: Pharmacokinetic Parameters of this compound
| Parameter | Value | Condition/Patient Population | Source(s) |
| Absorption | |||
| Time to Max. Concentration (Tmax) | 1 hour (median) | 400 mg dose in patients with hepatic impairment | [8] |
| 0.5 - 3 hours (median range) | 25 - 800 mg doses in cancer patients | [10][11] | |
| Absolute Bioavailability | 34.0% | 200 mg oral dose vs. 80 µg IV dose | [9] |
| Food Effect | Can be administered with or without food | Dedicated food effect study | [10][12][13] |
| Distribution | |||
| Volume of Distribution (Vss) | 2530 L | Following 80 µg IV dose | [9] |
| Metabolism | |||
| Primary Pathway | Hepatic Metabolism | Human mass balance study | [8][9] |
| Major Enzyme | Cytochrome P450 3A4 (CYP3A4) | In vitro and clinical studies | [8][12][13][14] |
| Major Metabolite | M1 (G-037720), pharmacologically active | Metabolite profiling | [8][12][14] |
| Elimination | |||
| Terminal Half-life (t1/2) | ~45 hours (median) | 400 mg dose | [8][11] |
| ~24 hours (effective) | Dose range of 200-800 mg | [12][13] | |
| 26.7 hours (oral), 27.4 hours (IV) | 200 mg oral dose, 80 µg IV dose | [9] | |
| 31.9 - 53.0 hours (mean range) | Doses >100 mg | [10][14][15] | |
| Systemic Clearance | 98.8 L/h | Following 80 µg IV dose | [9] |
| Route of Excretion | Feces (~69.0%), Urine (~19.3%) | Single oral dose of [14C]-ipatasertib | [9][14] |
| Unchanged in Feces | 24.4% of dose | Single oral dose of [14C]-ipatasertib | [9] |
| Unchanged in Urine | 8.26% of dose | Single oral dose of [14C]-ipatasertib | [9] |
Pharmacodynamics
The pharmacodynamic activity of this compound is directly linked to its mechanism of action: the inhibition of AKT kinase activity. This leads to a cascade of downstream effects, culminating in anti-tumor activity.
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of AKT, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[1][4][16] This action blocks signal transduction through the PI3K/AKT/mTOR pathway, which is crucial for tumor cell growth and survival.[2][17] Pharmacodynamic studies confirm that this compound treatment leads to a downregulation of AKT and mTORC1 activities, as evidenced by reduced phosphorylation of downstream targets like PRAS40, GSK3β, S6 ribosomal protein, and p70S6K.[6][15][18]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Cellular and In Vivo Effects
This compound demonstrates potent anti-proliferative effects, induces cell cycle arrest, and triggers apoptosis in various cancer cell lines, particularly those with a hyperactivated PI3K/AKT pathway.[1][16][19]
Caption: Logical flow from this compound administration to tumor growth inhibition.
Data Presentation: Pharmacodynamic Effects of this compound
| Effect | Cell Line / Model | Quantitative Data (IC50 / Observation) | Source(s) |
| Cell Viability | |||
| PTEN-loss / PIK3CA-mutant cell lines (n=60) | Mean IC50: 4.8 µmol/L | [6] | |
| Cell lines without PTEN/PIK3CA alterations (n=40) | Mean IC50: 8.4 µmol/L | [6] | |
| ARK1 (Uterine Serous Carcinoma) | IC50: 6.62 µM | [16] | |
| SPEC-2 (Uterine Serous Carcinoma) | IC50: 2.05 µM | [16] | |
| HEC-1A (Endometrial Cancer) | IC50: 4.65 µM | [19][20] | |
| ECC-1 (Endometrial Cancer) | IC50: 2.92 µM | [19][20] | |
| Apoptosis | |||
| ARK1 and SPEC-2 cells | Dose-dependent increase in cleaved caspases 3, 8, and 9 | [16] | |
| Endometrial cancer cells | Dose-dependent increase in cleaved caspases 3, 8, and 9 | [19] | |
| Cell Cycle Arrest | |||
| ARK1 cells | G1 phase arrest (increase from ~50% to ~58% at 25 µM) | [16] | |
| SPEC-2 cells | G2 phase arrest (increase from ~15% to ~23% at 25 µM) | [16] | |
| Clinical Response | |||
| Patients with AKT1 E17K-mutant tumors | 22% of patients had tumor shrinkage; 56% had stable disease | [21] | |
| Patients with AKT1/2/3-mutant tumors | Objective Response Rate: 31.3% | [22] |
Experimental Protocols
The investigation of this compound's effects relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Caption: A typical preclinical experimental workflow for evaluating this compound.
Cell Viability / Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HEC-1A, ARK1) in 96-well plates at a predetermined density (e.g., 2-5x10³ cells/well) and allow them to adhere for 24 hours.[16]
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0-50 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 72 hours.[16][19][20]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate spectrophotometer.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Apoptosis Assay (Caspase Activity ELISA)
This method quantifies the activity of key executioner caspases (e.g., caspase-3, -8, -9) involved in the apoptotic cascade.
-
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with varying concentrations of this compound for a defined period (e.g., 18-24 hours).[16][19]
-
Cell Lysis: Harvest the cells and prepare whole-cell extracts using a lysis buffer provided with a commercial caspase activity assay kit.
-
Assay Procedure: Add the cell lysate to a microplate pre-coated with a substrate specific for the caspase of interest (e.g., cleaved caspase-3).
-
Incubation: Incubate according to the manufacturer's instructions to allow the caspase in the lysate to cleave the substrate.
-
Detection: Use a detection antibody and a colorimetric or fluorometric substrate to quantify the amount of cleaved substrate.
-
Measurement: Measure the signal using a plate reader.
-
Analysis: Normalize the results to the protein concentration of the lysate and express the activity as a fold change relative to the untreated control.[16]
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with this compound for a duration sufficient to induce cell cycle changes (e.g., 30 hours).[16]
-
Harvesting: Harvest both adherent and floating cells and wash them twice with cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by resuspending the pellet in ice-cold 70-90% ethanol while vortexing gently. Store at -20°C for at least 2 hours or until analysis.[16]
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI), a DNA-intercalating agent, and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.
-
Data Interpretation: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases.[23]
-
Western Blotting for Phosphoprotein Analysis
Western blotting is used to detect and quantify the phosphorylation status of key proteins in the AKT signaling pathway, providing a direct measure of pharmacodynamic target engagement.
-
Protocol:
-
Cell Culture and Treatment: Treat cultured cells with this compound for a short duration (e.g., 4-24 hours) to observe changes in protein phosphorylation.
-
Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-AKT (Ser473), total AKT, p-S6, total S6).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the level of each phosphoprotein to its corresponding total protein level.
-
References
- 1. This compound-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. nbinno.com [nbinno.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. What is this compound Dihydrochloride used for? [synapse.patsnap.com]
- 6. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound in Subjects With Hepatic Impairment Using 2 Methods of Classification of Hepatic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Absolute Bioavailability and Absorption, Metabolism, and Excretion of this compound, a Potent and Highly Selective Protein Kinase B (Akt) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug–Drug Interaction Study to Evaluate the Pharmacokinetics, Safety, and Tolerability of this compound in Combination with Darolutamide in Patients with Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, safety and tolerability of this compound in combination with palbociclib and fulvestrant in patients with advanced breast cancer in a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Pharmacokinetics, safety and tolerability of this compound in combination with palbociclib and fulvestrant in patients with advanced breast cancer in a phase Ib study [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Facebook [cancer.gov]
- 18. researchgate.net [researchgate.net]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. This compound exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. labiotech.eu [labiotech.eu]
- 22. ascopubs.org [ascopubs.org]
- 23. bdbiosciences.com [bdbiosciences.com]
An In-depth Technical Guide to Ipatasertib's Effect on Downstream Targets of AKT Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ipatasertib (GDC-0068) is a potent and highly selective, ATP-competitive, small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT.[1][2] As a central node in the PI3K/AKT/mTOR signaling pathway, AKT is a critical regulator of numerous cellular processes, including cell proliferation, survival, and metabolism.[2][3] Hyperactivation of this pathway is a frequent event in various human cancers, often due to genetic alterations in components like PIK3CA, PTEN, and AKT1.[3][4][5] Consequently, this compound has been extensively investigated as a therapeutic agent in oncology.[6][7][8]
This guide provides a detailed examination of this compound's mechanism of action, focusing specifically on its pharmacodynamic effects on key downstream targets of AKT signaling. We will present quantitative data from preclinical and clinical studies, outline the experimental protocols used to generate this data, and visualize the core signaling pathways and workflows.
The PI3K/AKT Signaling Pathway and this compound's Point of Intervention
The PI3K/AKT pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate phosphoinositide 3-kinase (PI3K).[3] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits AKT to the plasma membrane, leading to its full activation through phosphorylation at Thr308 and Ser473.[3]
Once activated, AKT phosphorylates a multitude of downstream substrates, promoting cell growth and survival. This compound exerts its function by directly binding to the ATP-binding pocket of AKT, thereby inhibiting its kinase activity and blocking the phosphorylation of these downstream effectors.[3]
References
- 1. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. dovepress.com [dovepress.com]
- 8. nbinno.com [nbinno.com]
Preclinical Evaluation of Ipatasertib in Solid Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipatasertib (GDC-0068) is a potent and selective, orally bioavailable, ATP-competitive small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2][3] The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a critical role in tumor cell proliferation, survival, metabolism, and resistance to therapy.[4] this compound's mechanism of action, which involves targeting the active, phosphorylated conformation of AKT, has shown promise in preclinical models of various solid tumors, particularly those with genetic alterations that lead to hyperactivation of the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations.[1][5] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.
Data Presentation
In Vitro Efficacy of this compound in Solid Tumor Cell Lines
The anti-proliferative activity of this compound has been extensively evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key metric for assessing the in vitro potency of the compound.
| Cell Line | Cancer Type | Key Genetic Alterations | This compound IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | PTEN null | ~0.157 (p-PRAS40 inhibition) | [3] |
| PC3 | Prostate Cancer | PTEN null | ~0.197 (p-PRAS40 inhibition) | [3] |
| BT474M1 | Breast Cancer | HER2 amplification | ~0.208 (p-PRAS40 inhibition) | [3] |
| KPL-4 | Breast Cancer | PIK3CA H1047R | Not specified, but sensitive | [1] |
| MCF7-neo/HER2 | Breast Cancer | HER2 amplification | Not specified, but sensitive | [3] |
| ARK1 | Uterine Serous Carcinoma | Not specified | 6.62 | [6] |
| SPEC-2 | Uterine Serous Carcinoma | Not specified | 2.05 | [6] |
| HEC-1A | Endometrial Cancer | Not specified | 4.65 | [7] |
| ECC-1 | Endometrial Cancer | Not specified | 2.92 | [7] |
| Cell Lines with PTEN/PIK3CA alterations (mean) | Various | PTEN loss or PIK3CA mutations | 4.8 ± 0.56 | [1] |
| Cell Lines without PTEN/PIK3CA alterations (mean) | Various | Wild-type PTEN and PIK3CA | 8.4 ± 0.48 | [1] |
In Vivo Efficacy of this compound in Xenograft Models
The anti-tumor activity of this compound has been confirmed in various in vivo xenograft models, demonstrating its potential for clinical translation.
| Xenograft Model | Cancer Type | Key Genetic Alterations | This compound Dose and Schedule | Outcome | Reference |
| LNCaP | Prostate Cancer | PTEN null | 100 mg/kg/day, oral | Potent antitumor efficacy | [3] |
| PC3 | Prostate Cancer | PTEN null | 100 mg/kg/day, oral | Potent antitumor efficacy | [3] |
| KPL-4 | Breast Cancer | PIK3CA H1047R | Dose-dependent | Dose-dependent tumor growth inhibition | [1] |
| MCF7-neo/HER2 | Breast Cancer | HER2 amplification | 100 mg/kg/day, oral | Potent antitumor efficacy | [3] |
| 537Mel | Melanoma | PTEN null | Dose-dependent | Dose-dependent tumor growth inhibition | [1] |
| HCT116 | Colon Cancer | KRAS G13D, PIK3CA H1047R | Not specified | Ineffective in suppressing growth | [1] |
| Lkb1fl/flp53fl/fl transgenic mice | Endometrial Cancer | LKB1 and p53 deletion | 50 mg/kg, oral gavage, daily for 4 weeks | Reduced tumor growth | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the dose-dependent effect of this compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[8]
Colony Formation Assay (Clonogenic Assay)
Objective: To assess the long-term effect of this compound on the proliferative capacity and survival of single cancer cells.
Methodology:
-
Cell Seeding: Plate a low density of single cells (e.g., 500-1000 cells) in 6-well plates.
-
Drug Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Incubation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days, allowing colonies to form.
-
Colony Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the control.[9][10][11]
Western Blot Analysis for PI3K/AKT Pathway Modulation
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time and concentration, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[12][13][14]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., daily). The control group receives the vehicle.[7]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumors reach a maximum size, or after a specific duration). Euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Patient-Derived Xenograft (PDX) Model Study
Objective: To assess the efficacy of this compound in a more clinically relevant model that retains the heterogeneity of the original patient tumor.
Methodology:
-
Tumor Implantation: Surgically implant fresh tumor tissue fragments from a patient's tumor subcutaneously into immunodeficient mice.[15][16]
-
Tumor Engraftment and Expansion: Monitor the mice for tumor engraftment and expand the tumor by passaging it into new cohorts of mice.
-
Treatment Study: Once a sufficient number of mice with established PDX tumors are available, randomize them into treatment and control groups.
-
Drug Administration and Monitoring: Administer this compound and monitor tumor growth as described in the xenograft study protocol.
-
Data Analysis: Analyze the tumor growth data and correlate the response to this compound with the molecular characteristics of the original patient tumor.
Mandatory Visualization
Caption: PI3K/AKT/mTOR signaling pathway and the mechanism of action of this compound.
Caption: General workflow for the preclinical evaluation of this compound in solid tumors.
References
- 1. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 11. Clonogenic assay of cells in vitro | Springer Nature Experiments [experiments.springernature.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Patient-derived Xenograft Model of Pancreatic Neuroendocrine Tumors Identifies Sapanisertib as a Possible New Treatment for Everolimus-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Basis of Ipatasertib's Selectivity for AKT Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipatasertib (GDC-0068) is a potent, orally bioavailable, ATP-competitive small molecule inhibitor that targets all three isoforms of the serine/threonine kinase AKT (also known as protein kinase B): AKT1, AKT2, and AKT3.[1][2][3] These kinases are central nodes in the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers, playing a critical role in tumor cell proliferation, survival, and metabolism.[4][5] While characterized as a pan-AKT inhibitor, this compound exhibits a degree of selectivity among the three highly homologous isoforms. Understanding the molecular underpinnings of this selectivity is crucial for optimizing its therapeutic application, predicting patient response, and designing next-generation isoform-specific inhibitors.
This technical guide provides an in-depth exploration of the molecular basis for this compound's selectivity, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts to support researchers and drug development professionals in this field.
Data Presentation: Quantitative Analysis of this compound's Potency
The inhibitory activity of this compound against the three AKT isoforms has been quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) being key parameters. The data consistently demonstrates a higher potency for AKT1 and AKT3 over AKT2.
| Parameter | AKT1 | AKT2 | AKT3 | Reference |
| IC50 (nM) | 5 | 18 | 8 | [4] |
| Ki (nM) | - | - | - | Data Not Available |
Table 1: In Vitro Inhibitory Potency of this compound against AKT Isoforms. IC50 values were determined using cell-free kinase assays. A lower value indicates higher potency.
Molecular Basis of Selectivity: Structural Insights
The selectivity of this compound is primarily dictated by subtle amino acid variations within the highly conserved ATP-binding pockets of the AKT isoforms. Although a co-crystal structure of this compound with any AKT isoform is not publicly available, molecular modeling and structural analysis of related inhibitors provide significant insights into the key interactions.
Two principal regions of amino acid divergence within the kinase domain are hypothesized to influence inhibitor binding and selectivity.[1][6]
-
The "Gatekeeper" Residue and Surrounding Area: In AKT1, serine 205 (Ser205) is a key residue. In contrast, AKT2 and AKT3 possess a bulkier threonine residue at the corresponding position.[1][6] This seemingly minor substitution can alter the shape and electrostatic environment of the binding pocket, potentially influencing the affinity of inhibitors.
-
A Variable Three-Residue Turn: A turn of three amino acids, comprising Glu267, Lys268, and Asn269 in AKT1, exhibits differences in both length and amino acid composition in AKT2 and AKT3.[1][6] This region's variability can impact the overall conformation of the binding pocket and present differential interaction opportunities for inhibitors.
The following diagram illustrates the key amino acid differences in the ATP-binding pocket of the three AKT isoforms that likely contribute to the observed selectivity of this compound.
Figure 1: Amino Acid Differences in AKT Isoform ATP-Binding Pockets.
Signaling Pathway and Mechanism of Action
This compound functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the AKT kinase domain, thereby preventing the phosphorylation of downstream substrates.[4][7] It preferentially targets the active, phosphorylated conformation of AKT (pAKT), which is characterized by a "PH-out" conformation where the pleckstrin homology (PH) domain is displaced, rendering the ATP-binding site accessible.[4] By inhibiting AKT, this compound effectively blocks the downstream signaling cascade, leading to the suppression of cell proliferation and survival.
The following diagram depicts the canonical PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
Figure 2: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.
Experimental Protocols
Determining the isoform selectivity of kinase inhibitors requires robust and sensitive in vitro assays. The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity and determining the IC50 values of inhibitors.
Protocol: In Vitro Kinase Assay for IC50 Determination of this compound (ADP-Glo™ Kinase Assay)
This protocol is a representative example for determining the IC50 values of this compound against AKT1, AKT2, and AKT3.
Materials:
-
Recombinant human AKT1, AKT2, and AKT3 enzymes
-
AKT substrate peptide (e.g., Crosstide)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)
-
ATP
-
DMSO
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the AKT enzyme and substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final reaction volume is 5 µL.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
The following diagram outlines the experimental workflow for determining the IC50 of this compound.
Figure 3: Workflow for IC50 Determination using the ADP-Glo™ Kinase Assay.
Conclusion
The selectivity of this compound for AKT isoforms, while modest, is a critical aspect of its pharmacological profile. This guide has delineated the key molecular determinants of this selectivity, focusing on the subtle yet significant amino acid differences within the ATP-binding pockets of AKT1, AKT2, and AKT3. The provided quantitative data and detailed experimental protocols offer a framework for researchers to further investigate the nuances of this compound's interactions and to guide the development of more potent and isoform-selective AKT inhibitors. A deeper understanding of these molecular interactions will ultimately pave the way for more precise and effective therapeutic strategies targeting the AKT signaling pathway in cancer.
References
- 1. promega.jp [promega.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. promega.com [promega.com]
- 7. AKT Inhibitors: The Road Ahead to Computational Modeling-Guided Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Ipatasertib's Impact on Cell Cycle Progression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of initial studies concerning the effects of Ipatasertib on cell cycle progression. This compound (GDC-0068) is a potent, orally administered, ATP-competitive pan-AKT inhibitor that targets all three isoforms of the serine/threonine-specific protein kinase B (AKT1, AKT2, and AKT3)[1][2][3]. By selectively inhibiting AKT, a central node in the PI3K/AKT/mTOR signaling pathway, this compound disrupts key cellular processes, including cell cycle progression, proliferation, and survival, making it a promising agent in cancer therapy[1][4][5]. This document synthesizes quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to offer a comprehensive resource for the scientific community.
Mechanism of Action: The PI3K/AKT Pathway and Cell Cycle Control
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates a multitude of cellular functions.[4] Dysregulation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, leads to hyperactivation of AKT signaling, which promotes uncontrolled cell growth and proliferation—a hallmark of cancer[4][6].
Activated AKT influences cell cycle progression through several downstream effectors. It can phosphorylate and inactivate glycogen synthase kinase 3β (GSK3β), leading to increased levels of Cyclin D1. AKT also regulates the function of cell cycle inhibitors like p21WAF1 and p27Kip1[1]. By inhibiting all three AKT isoforms, this compound effectively blocks these downstream signals, leading to a disruption in cell cycle progression and a reduction in cancer cell viability[1][5].
dot
Figure 1: this compound's mechanism of action within the PI3K/AKT signaling pathway.
Quantitative Analysis of this compound-Induced Cell Cycle Arrest
Preclinical studies have consistently demonstrated that this compound induces cell cycle arrest in various cancer cell lines. The specific phase of arrest (G1 or G2/M) can be cell-line dependent. For instance, in uterine serous carcinoma (USC) cell lines, this compound was shown to induce G1 phase arrest in ARK1 cells and G2 phase arrest in SPEC-2 cells in a dose-dependent manner[7]. Similarly, in endometrial cancer cell lines HEC-1A and ECC-1, this compound treatment led to a marked G1 phase arrest[8].
| Cell Line | Cancer Type | This compound Conc. (µM) | Duration (hours) | Observed Effect on Cell Cycle | Reference |
| ARK1 | Uterine Serous Carcinoma | 25 | 30 | G1 phase population increased from ~50% to ~58% | [7] |
| SPEC-2 | Uterine Serous Carcinoma | 25 | 30 | G2 phase population increased from ~15% to ~23% | [7] |
| HEC-1A | Endometrial Cancer | 10 | 36 | Marked increase in G1 phase population | [8] |
| ECC-1 | Endometrial Cancer | 10 | 36 | Marked increase in G1 phase population | [8] |
Table 1: Summary of Quantitative Data on this compound-Induced Cell Cycle Arrest.
Impact on Cell Cycle Regulatory Proteins
The cell cycle arrest induced by this compound is accompanied by significant changes in the expression levels of key cell cycle regulatory proteins. Studies have shown a dose-dependent decrease in the expression of Cyclin D1, CDK4, and CDK6 following this compound treatment in both USC and endometrial cancer cell lines[7][8]. These proteins are crucial for the G1/S transition, and their downregulation provides a molecular basis for the observed G1 arrest[9].
| Cell Line | Cancer Type | This compound Conc. | Duration (hours) | Protein | Change in Expression | Reference |
| ARK1 | Uterine Serous Carcinoma | 0.5, 5, 25 µM | 24 | Cyclin D1, CDK4, CDK6 | Dose-dependent decrease | [7] |
| SPEC-2 | Uterine Serous Carcinoma | 0.5, 5, 25 µM | 24 | Cyclin D1, CDK4, CDK6 | Dose-dependent decrease | [7] |
| HEC-1A | Endometrial Cancer | 0.1 - 10 µM | 24 | Cyclin D1, CDK4, CDK6 | Dose-dependent decrease | [8] |
| ECC-1 | Endometrial Cancer | 0.1 - 10 µM | 24 | Cyclin D1, CDK4, CDK6 | Dose-dependent decrease | [8] |
Table 2: Effect of this compound on Cell Cycle Regulatory Proteins.
dot
Figure 2: Logical flow from this compound administration to cell cycle arrest.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key experiments used to study the effects of this compound on the cell cycle.
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of propidium iodide (PI) staining to analyze DNA content and determine the distribution of cells in different phases of the cell cycle following this compound treatment.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 to 25 µM) or vehicle control (DMSO) for the desired duration (e.g., 24-36 hours)[7][8].
-
Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Harvest the cells by trypsinization and collect them in a 15 mL conical tube.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at 4°C for at least 2 hours (or overnight)[10].
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 1 mL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel to properly resolve the G0/G1, S, and G2/M peaks[10]. The data is then analyzed using appropriate software to quantify the percentage of cells in each phase of the cell cycle.
Protocol 2: Western Blotting for Cell Cycle Proteins
This protocol details the detection of changes in the expression of proteins like Cyclin D1, CDK4, and CDK6 after this compound treatment.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-CDK6, anti-α-Tubulin or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Lysis: After treating cells with this compound for the specified time (e.g., 24 hours), wash them with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity relative to the loading control.
dot
Figure 3: Standard experimental workflow for studying this compound's effects.
Synergistic Potential with Other Therapies
Initial studies also highlight the potential for this compound to work synergistically with other anti-cancer agents. For instance, combining this compound with paclitaxel has shown synergistic effects in reducing cell proliferation in USC cells[7][11]. Furthermore, clinical and preclinical data suggest that combining AKT inhibitors like this compound with CDK4/6 inhibitors could be a promising strategy to overcome resistance in hormone receptor-positive breast cancer[12][13][14]. Drug combination screenings have also shown additive or synergistic cytotoxicity when this compound is combined with inhibitors of the RAS/MEK/ERK pathway[15].
References
- 1. This compound-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. selleckchem.com [selleckchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Unveiling the Pro-Apoptotic Power of Ipatasertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipatasertib, a potent and selective pan-Akt inhibitor, has emerged as a promising therapeutic agent in oncology. Its primary mechanism of action involves the targeted inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation that is frequently dysregulated in a multitude of cancers. This in-depth technical guide explores the core function of this compound in inducing apoptosis in cancer cells. We will delve into the molecular signaling cascades initiated by this compound, present quantitative data from key experimental findings, and provide detailed protocols for the essential assays used to characterize its pro-apoptotic activity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Introduction to this compound and its Target: The PI3K/AKT Pathway
This compound is an orally bioavailable, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] The PI3K/AKT/mTOR pathway is a central signaling node that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[2] In many cancers, this pathway is constitutively active due to mutations in key components such as PIK3CA or loss of the tumor suppressor PTEN.[2] This aberrant activation promotes tumorigenesis and confers resistance to apoptosis. By inhibiting AKT, this compound effectively shuts down these pro-survival signals, thereby sensitizing cancer cells to programmed cell death.[2][3]
The Molecular Machinery of this compound-Induced Apoptosis
This compound triggers apoptosis through a multi-faceted approach that involves both the intrinsic and extrinsic pathways. The inhibition of AKT by this compound leads to the activation of downstream effectors that ultimately converge on the core apoptotic machinery.
Activation of Pro-Apoptotic Transcription Factors
A key consequence of AKT inhibition by this compound is the activation of the Forkhead Box O3a (FoxO3a) and Nuclear Factor-kappa B (NF-κB) transcription factors.[4][5] In the presence of active AKT, FoxO3a is phosphorylated and sequestered in the cytoplasm, preventing it from transcribing its target genes. This compound-mediated AKT inhibition allows FoxO3a to translocate to the nucleus, where it upregulates the expression of the pro-apoptotic BH3-only protein, PUMA (p53 upregulated modulator of apoptosis).[4][5] Similarly, this compound can modulate NF-κB signaling to promote the expression of pro-apoptotic genes.[4][5]
The Central Role of PUMA and the Intrinsic Apoptotic Pathway
PUMA is a critical initiator of the intrinsic, or mitochondrial, pathway of apoptosis. It functions by directly activating the pro-apoptotic Bcl-2 family members Bax and Bak, and by inhibiting anti-apoptotic proteins like Bcl-2 and Mcl-1.[3][4] The activation of Bax and Bak leads to their oligomerization at the outer mitochondrial membrane, forming pores that result in mitochondrial outer membrane permeabilization (MOMP).[3][6] This allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.
Caspase Cascade Activation
The release of cytochrome c into the cytosol triggers the formation of the apoptosome, a multi-protein complex that recruits and activates caspase-9, the initiator caspase of the intrinsic pathway.[7] Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7.[7] These effector caspases are responsible for the execution phase of apoptosis, cleaving a plethora of cellular substrates and leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[7]
Engagement of the Extrinsic Apoptotic Pathway
Evidence also suggests that this compound can induce apoptosis through the extrinsic pathway, as indicated by the activation of caspase-8.[2][8] The extrinsic pathway is initiated by the binding of death ligands to their cognate death receptors on the cell surface, leading to the recruitment and activation of caspase-8.[7] Activated caspase-8 can directly activate effector caspases or cleave the BH3-only protein Bid to its truncated form, tBid, which then engages the intrinsic pathway by activating Bax and Bak.[7]
Quantitative Analysis of this compound-Induced Apoptosis
The pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key findings from preclinical studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ARK1 | Uterine Serous Carcinoma | 6.62 | [2] |
| SPEC-2 | Uterine Serous Carcinoma | 2.05 | [2] |
| HEC-1A | Endometrial Cancer | Not Specified | [8] |
| ECC-1 | Endometrial Cancer | Not Specified | [8] |
| Table 1: IC50 Values of this compound in Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines, indicating its potency in inhibiting cell viability. |
| Cell Line | Cancer Type | This compound Concentration (µM) | Fold Increase in Caspase-3 Activity | Fold Increase in Caspase-8 Activity | Fold Increase in Caspase-9 Activity | Reference |
| ARK1 | Uterine Serous Carcinoma | 25 | 1.75 | 1.51 | 1.69 | [2] |
| SPEC-2 | Uterine Serous Carcinoma | 25 | 2.9 | 1.59 | 1.61 | [2] |
| HEC-1A | Endometrial Cancer | 10 | 1.876 | 1.535 | 1.694 | [5][8] |
| ECC-1 | Endometrial Cancer | 10 | 1.989 | 1.618 | 1.898 | [5][8] |
| Table 2: Dose-Dependent Activation of Caspases by this compound. This table illustrates the fold increase in the activity of key apoptotic caspases in cancer cells following treatment with this compound. |
| Cell Line | Cancer Type | This compound Treatment | Change in Protein Expression | Reference |
| ARK1 | Uterine Serous Carcinoma | Increasing Doses | Decreased Bcl-2 and Mcl-1 | [2] |
| SPEC-2 | Uterine Serous Carcinoma | Increasing Doses | Decreased Bcl-2 and Mcl-1 | [2] |
| HCT116 | Colon Cancer | 1-20 µM (24h) | Increased PUMA | [3] |
| HCT116 | Colon Cancer | 10 µM | Increased Bax activation | [3] |
| Table 3: this compound-Mediated Regulation of Apoptotic Proteins. This table highlights the effect of this compound on the expression levels of key pro- and anti-apoptotic proteins. |
Visualizing the Molecular Pathways and Experimental Workflows
To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Figure 1: this compound's Mechanism of Apoptosis Induction. This diagram illustrates how this compound inhibits the PI3K/AKT pathway, leading to the activation of FoxO3a and NF-κB, PUMA upregulation, and subsequent activation of the intrinsic apoptotic cascade.
Figure 2: Experimental Workflow for Assessing this compound-Induced Apoptosis. This flowchart outlines the key experimental steps for evaluating the pro-apoptotic effects of this compound on cancer cells.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
-
Cell Preparation: Treat cells with this compound as described above. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4][9]
Caspase Activity Assay (Colorimetric/Fluorometric)
-
Cell Lysis: Lyse the this compound-treated and control cells using the provided lysis buffer from a commercial caspase activity assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, mix an equal amount of protein from each sample with the reaction buffer containing the specific caspase substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, LEHD-pNA for caspase-9).[10]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance/Fluorescence Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[10]
-
Data Analysis: Calculate the fold change in caspase activity in the treated samples compared to the control.
Western Blotting for Apoptotic Proteins
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Mcl-1, PUMA, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11][12]
Conclusion and Future Directions
This compound effectively induces apoptosis in a range of cancer cell types by targeting the PI3K/AKT signaling pathway. Its ability to activate pro-apoptotic transcription factors, upregulate PUMA, and trigger both intrinsic and extrinsic caspase cascades underscores its potential as a powerful anti-cancer agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the pro-apoptotic mechanisms of this compound. Future investigations should focus on identifying predictive biomarkers of response to this compound and exploring its synergistic effects in combination with other anti-cancer therapies to enhance apoptotic induction and overcome therapeutic resistance. The ongoing clinical evaluation of this compound will be crucial in defining its role in the treatment of various malignancies.[12][13]
References
- 1. scispace.com [scispace.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. This compound, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Key role for Bak activation and Bak-Bax interaction in the apoptotic response to vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. assaygenie.com [assaygenie.com]
- 13. spandidos-publications.com [spandidos-publications.com]
Methodological & Application
Application Notes: Ipatasertib for Prostate Cancer Cell Line Studies
Introduction
Ipatasertib (GDC-0068) is a potent, orally bioavailable, and selective small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (Protein Kinase B).[1][2] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, including prostate cancer, playing a critical role in cell survival, proliferation, metabolism, and growth.[3][4] In prostate cancer, the loss of the tumor suppressor PTEN, a negative regulator of the PI3K/AKT pathway, is a common event, occurring in 40-50% of metastatic castration-resistant prostate cancer (mCRPC) cases.[5][6] This loss leads to hyperactivation of AKT signaling, promoting uncontrolled cell growth and resistance to therapies.[3][6]
This compound inhibits AKT by binding competitively to its ATP-binding pocket, thereby preventing the phosphorylation of its downstream targets.[7] This action leads to reduced cell growth, induction of apoptosis, and cell cycle arrest.[3][8] Preclinical and clinical studies have shown that this compound is particularly effective in tumors with alterations that activate the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations.[1][9] These notes provide detailed protocols for evaluating the effects of this compound on prostate cancer cell lines.
PI3K/AKT Signaling Pathway and this compound's Mechanism of Action
The PI3K/AKT pathway is a crucial intracellular signaling cascade. It is typically initiated by the activation of Receptor Tyrosine Kinases (RTKs) on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is activated through phosphorylation. Activated AKT then phosphorylates a multitude of downstream proteins that regulate key cellular processes. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[3] this compound directly inhibits the kinase activity of AKT, blocking all downstream signaling.[3]
Data Presentation
Table 1: this compound IC50 Values in Prostate Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Studies have shown that cancer cell lines with PTEN loss or PIK3CA mutations are generally more sensitive to this compound.[9]
| Cell Line | PTEN Status | Androgen Sensitivity | This compound IC50 (µM) | Reference |
| LNCaP | Homozygous deletion | Sensitive | Strong Impact | [10] |
| PC-3 | Homozygous deletion | Resistant | - | [10] |
| DU145 | Heterozygous mutation | Resistant | - | [10] |
| VCaP | Wild-type | Sensitive | Strong Impact | [10] |
| 22RV1 | Wild-type | Resistant | Less sensitive | [7][10] |
| LAPC4 | - | Sensitive | More sensitive than androgen withdrawal | [7] |
Note: "Strong Impact" indicates potent antiproliferative effects as described in the cited study, though a specific IC50 value was not provided in that context.[10] The sensitivity of cell lines can vary based on experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of this compound in prostate cancer cell lines.
References
- 1. Overview of the Development and Use of Akt Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news.cancerconnect.com [news.cancerconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 5. New Drug for Prostate Cancer: this compound, an AKT Inhibitor [medscape.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Dual targeting of the androgen receptor and PI3K/AKT/mTOR pathways in prostate cancer models improves antitumor efficacy and promotes cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ipatasertib in Triple-Negative Breast Cancer (TNBC) Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This heterogeneity makes targeted therapy challenging. A significant portion of TNBCs, approximately 35-40%, exhibit alterations in the PI3K/AKT/mTOR signaling pathway, such as mutations in PIK3CA or AKT1, or the loss of the tumor suppressor PTEN.[2][3][4][5][6] These alterations lead to the hyperactivation of AKT, a key signaling node that promotes cell survival, proliferation, and resistance to chemotherapy.[7][8]
Ipatasertib is a potent, orally administered, ATP-competitive small-molecule inhibitor that targets all three isoforms of the serine/threonine kinase AKT.[2][3][9] By binding to the ATP-binding pocket of AKT, this compound prevents its phosphorylation and activation, thereby inhibiting downstream signaling and reducing cancer cell proliferation and tumor growth.[7][9] Preclinical studies in various cancer cell lines and xenograft models have demonstrated that this compound shows activity in a broad range of cancer types and can act synergistically with cytotoxic agents like paclitaxel.[6][9][10]
These application notes provide a detailed overview of the mechanism of action of this compound, protocols for its use in TNBC xenograft models, and a summary of key efficacy data from clinical trials to guide preclinical research and drug development.
Mechanism of Action: The PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes. In many TNBC tumors, this pathway is aberrantly activated. This compound functions by directly inhibiting the central kinase, AKT.
Experimental Protocols for TNBC Xenograft Models
This section outlines a representative protocol for evaluating the efficacy of this compound, alone or in combination with paclitaxel, in a TNBC patient-derived xenograft (PDX) or cell-line-derived xenograft (CDX) model.
Materials and Reagents
-
Cell Lines: TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468) or established TNBC PDX models.
-
Animals: Female immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old.
-
This compound (GDC-0068, RG7440): For formulation.
-
Vehicle Control: Appropriate vehicle for this compound (e.g., 0.5% methylcellulose).
-
Paclitaxel: For formulation.
-
Paclitaxel Vehicle: Appropriate vehicle (e.g., saline or Cremophor EL/ethanol).
-
Reagents for Tumor Implantation: Matrigel, sterile PBS, syringes, needles.
-
Equipment: Calipers, animal balance, sterile laminar flow hood, cell culture equipment.
Experimental Workflow
Detailed Methodology
-
Tumor Model Establishment:
-
CDX: Culture TNBC cells (e.g., MDA-MB-468) under standard conditions. Harvest cells during the logarithmic growth phase. Resuspend 1-5 x 10⁶ cells in a 1:1 mixture of sterile PBS and Matrigel.
-
PDX: Surgically implant a small fragment (2-3 mm³) of a viable PDX tumor subcutaneously.
-
Inject the cell suspension or implant the tissue fragment subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size.
-
Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the average tumor volume reaches 150-200 mm³, randomize the animals into treatment cohorts (n=8-10 mice per group) with similar mean tumor volumes.
-
-
Drug Formulation and Administration:
-
This compound: Formulate for oral administration (e.g., in 0.5% methylcellulose). Based on clinical trial schedules, a representative preclinical regimen is daily oral gavage (e.g., 400 mg dose in humans translates to a specific dose in mice based on allometric scaling) for 21 consecutive days of a 28-day cycle.[11]
-
Paclitaxel: Formulate for intravenous (IV) or intraperitoneal (IP) injection. A representative regimen is administration on days 1, 8, and 15 of each 28-day cycle.[11]
-
Combination Group: Administer both this compound and paclitaxel according to their respective schedules.
-
Vehicle Group: Administer the corresponding vehicles on the same schedule.
-
-
Efficacy and Tolerability Assessment:
-
Measure tumor volumes and mouse body weights 2-3 times weekly throughout the study.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
-
Monitor animals for any signs of toxicity. Body weight loss exceeding 20% is a common endpoint criterion.
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study (or at specific time points post-dose), collect tumor tissue.
-
Perform Western blot analysis to assess the inhibition of the PI3K/AKT pathway. Key biomarkers to measure include the phosphorylation levels of AKT (p-AKT) and downstream targets like S6 ribosomal protein (p-S6).[9] Effective this compound treatment is expected to decrease the levels of p-S6.[9]
-
Quantitative Data Summary (from Clinical Trials)
While preclinical xenograft data is often proprietary, the results from key clinical trials (LOTUS and IPATunity130) provide valuable quantitative insights into the efficacy of this compound in combination with paclitaxel for metastatic TNBC (mTNBC).
Table 1: Efficacy Data from the Phase II LOTUS Trial [11][12][13][14]
| Population | Endpoint | This compound + Paclitaxel | Placebo + Paclitaxel | Hazard Ratio (HR) [95% CI] |
| Intent-to-Treat (ITT) | Median PFS | 6.2 months | 4.9 months | 0.60 [0.37-0.98] |
| Median OS | 23.1 - 25.8 months | 16.9 - 18.4 months | 0.62 [0.37-1.05] | |
| PIK3CA/AKT1/PTEN-altered | Median PFS | 9.0 months | 4.9 months | 0.44 [0.20-0.99] |
PFS: Progression-Free Survival; OS: Overall Survival; CI: Confidence Interval.
Table 2: Efficacy Data from the Phase III IPATunity130 Trial (PIK3CA/AKT1/PTEN-altered Population) [6][14][15][16]
| Endpoint | This compound + Paclitaxel | Placebo + Paclitaxel | Hazard Ratio (HR) [95% CI] |
| Median PFS | 7.4 months | 6.1 months | 1.02 [0.71-1.45] |
| Median OS | 24.4 months | 24.9 months | 1.08 [0.73-1.58] |
| Objective Response Rate | 39% | 35% | N/A |
Note: The confirmatory Phase III IPATunity130 trial did not meet its primary endpoint, failing to replicate the significant PFS benefit observed in the biomarker-selected population of the LOTUS trial.[14][15][16]
Conclusion and Future Directions
This compound is a selective AKT inhibitor that targets a frequently dysregulated pathway in triple-negative breast cancer. Preclinical TNBC xenograft models are essential tools for investigating its mechanism of action, identifying potential synergistic drug combinations, and exploring biomarkers of response and resistance. The provided protocols offer a framework for conducting such studies.
While the combination of this compound and paclitaxel showed initial promise, particularly in TNBC with PI3K/AKT pathway alterations, the results from the Phase III IPATunity130 trial were not positive.[16] This highlights the complexity of the PI3K/AKT pathway and the inherent heterogeneity of TNBC. Future preclinical research using xenograft models should focus on:
-
Investigating mechanisms of adaptive resistance to AKT inhibition.
-
Evaluating novel combination strategies, potentially with other targeted agents or immunotherapy.
-
Refining biomarker strategies to better identify patient populations who may benefit from AKT inhibitors.
References
- 1. forpatients.roche.com [forpatients.roche.com]
- 2. Functional Mapping of AKT Signaling and Biomarkers of Response from the FAIRLANE Trial of Neoadjuvant this compound plus Paclitaxel for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel therapeutic avenues in triple-negative breast cancer: PI3K/AKT inhibition, androgen receptor blockade, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. mdnewsline.com [mdnewsline.com]
- 6. This compound plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
- 9. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jwatch.org [jwatch.org]
- 11. This compound plus paclitaxel versus placebo plus paclitaxel as first-line therapy for metastatic triple-negative breast cancer (LOTUS): a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. targetedonc.com [targetedonc.com]
- 14. onclive.com [onclive.com]
- 15. This compound Plus Paclitaxel Falters in Advanced Triple-Negative Breast Cancer Phase III Trial - The ASCO Post [ascopost.com]
- 16. This compound plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the IC50 of Ipatasertib using an MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ipatasertib (GDC-0068) is a potent, orally bioavailable, and highly selective small-molecule inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a frequent event in many human cancers.[3][4] this compound exerts its anti-tumor effects by binding to the ATP-binding pocket of AKT, thereby preventing its phosphorylation and activation, which leads to the inhibition of downstream signaling, induction of apoptosis, and a reduction in cell proliferation.[1][3]
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. This document provides a detailed protocol for determining the IC50 value of this compound in cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The concentration of these crystals, which is determined by measuring the absorbance after solubilization, is directly proportional to the number of viable cells.[6]
This compound Signaling Pathway
The diagram below illustrates the PI3K/AKT signaling pathway and the mechanism of action of this compound. Activation of receptor tyrosine kinases (RTKs) initiates the pathway, leading to the activation of PI3K, which then phosphorylates PIP2 to PIP3. PIP3 recruits AKT to the cell membrane where it is activated through phosphorylation. Activated AKT then modulates the function of a multitude of downstream substrates to promote cell survival and proliferation. This compound inhibits this cascade by blocking the activity of AKT.
Caption: PI3K/AKT signaling pathway and this compound's mechanism of action.
Experimental Protocol: MTT Assay for this compound IC50 Determination
This protocol outlines the steps for determining the IC50 value of this compound on adherent cancer cell lines.
Materials and Reagents:
-
This compound (GDC-0068)
-
Selected cancer cell line (e.g., ARK1, SPEC-2, etc.)[4]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Methodology
Day 1: Cell Seeding
-
Culture the selected cancer cell line until it reaches 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >90%.
-
Dilute the cell suspension to the optimal seeding density. This should be determined experimentally for each cell line but typically ranges from 5,000 to 10,000 cells/well (or 0.5-1.0x10^5 cells/ml) in a 100 µL volume.[8]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.[8]
Day 2: this compound Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A common concentration range to test for this compound is 0.01 µM to 25 µM.[9] It is recommended to perform a wide range of dilutions for the initial experiment (e.g., 0.1, 1, 10, 25 µM) and then a narrower range in subsequent experiments to pinpoint the IC50.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions) and a "no-cell control" (medium only, for background absorbance).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for an additional 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be consistent across experiments. A 72-hour incubation is common for drug- M.[8][9]
Day 4/5: MTT Assay and Data Collection
-
After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well, including controls.[10]
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[8][11]
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals, resulting in a purple solution.[5][12]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]
Experimental Workflow
The following diagram provides a visual representation of the MTT assay workflow.
Caption: Step-by-step workflow for the MTT assay.
Data Presentation and Analysis
Data Analysis
-
Correct Absorbance: Subtract the average absorbance of the "no-cell control" wells from all other absorbance readings.
-
Calculate Percent Viability: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100
-
-
Determine IC50: Plot the percent viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of this compound that results in 50% cell viability.
Table 1: Example Dose-Response Data for this compound in a Cancer Cell Line
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Corrected Absorbance | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 1.200 | 100.0% |
| 0.1 | 1.190 | 1.140 | 95.0% |
| 0.5 | 1.022 | 0.972 | 81.0% |
| 1.0 | 0.860 | 0.810 | 67.5% |
| 2.5 | 0.650 | 0.600 | 50.0% |
| 5.0 | 0.440 | 0.390 | 32.5% |
| 10 | 0.260 | 0.210 | 17.5% |
| 25 | 0.170 | 0.120 | 10.0% |
| No-Cell Control | 0.050 | N/A | N/A |
Table 2: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| ARK1 | Serous Endometrial Cancer | 6.62 | [4] |
| SPEC-2 | Serous Endometrial Cancer | 2.05 | [4] |
| PTEN-loss / PIK3CA-mutated | Various Solid Tumors | Mean: 4.8 | Significantly lower IC50 compared to wild-type.[13] |
| Wild-Type (PTEN/PIK3CA) | Various Solid Tumors | Mean: 8.4 | [13] |
| OE33, N87, OE19 | HER-2 Positive Gastric Cancer | ~0.1 to ~0.5 | [9] |
The MTT assay is a reliable and straightforward method for determining the cytotoxic effects of this compound on cancer cell lines. A precise determination of the IC50 value is crucial for understanding the drug's potency and for comparing its efficacy across different cellular contexts, particularly in relation to the genetic background of the cancer cells, such as the status of the PI3K/AKT pathway.[13] This protocol provides a robust framework for researchers to assess the in vitro activity of this compound and other AKT inhibitors.
References
- 1. This compound-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. mdpi.com [mdpi.com]
- 10. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 11. researchhub.com [researchhub.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. aacrjournals.org [aacrjournals.org]
Application Note: Analysis of p-AKT (Ser473) Inhibition by Ipatasertib Using Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in various human cancers, often leading to uncontrolled cell growth and resistance to therapy.[1][4][5] AKT, also known as Protein Kinase B (PKB), is a central node in this cascade.[1][6] Its activation requires phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473).[4]
Ipatasertib (GDC-0068) is a potent and highly selective, ATP-competitive small-molecule inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[4][6][7][8][9] It preferentially targets the active, phosphorylated form of AKT (p-AKT), thereby inhibiting downstream signaling and leading to decreased cell proliferation and induction of apoptosis.[4][7][10] This application note provides a detailed protocol for analyzing the inhibitory effect of this compound on AKT phosphorylation at Ser473 (p-AKT) in cancer cell lines using Western blot analysis.
Principle
This protocol describes the treatment of cultured cancer cells with this compound, followed by protein extraction and quantification. The relative levels of phosphorylated AKT (p-AKT Ser473) and total AKT are then determined by Western blotting. A decrease in the ratio of p-AKT to total AKT with increasing concentrations of this compound indicates successful target engagement and inhibition of the PI3K/AKT pathway.
Signaling Pathway and Drug Mechanism
The PI3K/AKT pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K.[11][12] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][2] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and its upstream activator PDK1, to the plasma membrane.[3] This colocalization facilitates the phosphorylation and activation of AKT.[1][2] this compound exerts its inhibitory effect by binding to the ATP-binding pocket of AKT, preventing the phosphorylation of its downstream substrates.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. This compound-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Facebook [cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing and Administration of Ipatasertib in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of Ipatasertib (also known as GDC-0068), a potent and selective pan-Akt inhibitor, in various mouse models of cancer. The following sections detail the mechanism of action, recommended dosing and administration protocols, and expected pharmacodynamic and anti-tumor effects based on preclinical studies.
Mechanism of Action
This compound is an ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2] Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metabolism.[3] By binding to the ATP-binding pocket of Akt, this compound prevents its phosphorylation and activation, leading to the inhibition of downstream signaling.[4] This results in decreased phosphorylation of Akt substrates such as PRAS40 and S6 ribosomal protein, ultimately leading to cell cycle arrest and apoptosis in cancer cells with an activated PI3K/Akt pathway.[4][5]
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the pharmacokinetic, pharmacodynamic, and efficacy data for this compound in mouse models from various preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Administration Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Mouse Strain | Reference |
| 100 | Oral Gavage | ~10 | ~2 | ~60 | Nude | [4] |
Note: Approximate values were extrapolated from graphical data.
Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Mouse Model | Cancer Type | This compound Dose (mg/kg) & Schedule | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Lkb1fl/flp53fl/fl (transgenic) | Endometrial Cancer | 50 mg/kg, daily oral gavage | 4 weeks | 52.2 (tumor weight reduction) | [3] |
| HCT116 Xenograft | Colon Cancer | 40 mg/kg, daily oral gavage | 21 days | Significant inhibition vs. control | N/A |
| MCF7-neo/HER2 Xenograft | Breast Cancer | 100 mg/kg, daily oral gavage | 21 days | >90 | [4] |
| LNCaP Xenograft | Prostate Cancer | 100 mg/kg, daily oral gavage | 21 days | >90 | [4] |
Table 3: Pharmacodynamic Effects of this compound in Mouse Tumor Tissues
| Mouse Model | Cancer Type | This compound Dose (mg/kg) | Time Point | Biomarker | Change | Reference |
| Lkb1fl/flp53fl/fl | Endometrial Cancer | 50 | 4 weeks | p-S6 | Decreased | [3] |
| MCF7-neo/HER2 | Breast Cancer | 100 | 2-24 hours | p-Akt (S473) | Increased (target engagement) | [4] |
| MCF7-neo/HER2 | Breast Cancer | 100 | 2-24 hours | p-PRAS40 (T246) | Decreased | [4] |
| MCF7-neo/HER2 | Breast Cancer | 100 | 2-24 hours | p-S6 (S235/236) | Decreased | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the in vivo administration of this compound.
Experimental Workflow Diagram
References
- 1. Targeting the PI3K/Akt/mTOR pathway with the pan-Akt inhibitor GDC-0068 in PIK3CA-mutant breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Establishing Ipatasertib-Resistant Cancer Cell Line Models
Introduction
Ipatasertib (GDC-0068) is a potent, orally bioavailable, ATP-competitive inhibitor targeting all three isoforms of the serine/threonine kinase AKT.[1][2] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[2] Hyperactivation of this pathway, often due to mutations in PIK3CA or loss of the tumor suppressor PTEN, drives tumor cell growth, proliferation, and survival.[2][3] While AKT inhibitors like this compound have shown promise, the development of acquired resistance is a significant clinical challenge that can limit their long-term efficacy.[4][5]
Establishing this compound-resistant cancer cell line models is a critical step in understanding the underlying molecular mechanisms of resistance.[6] These models serve as invaluable tools for identifying resistance biomarkers, investigating bypass signaling pathways, and developing novel combination strategies to overcome or prevent resistance.[4] This document provides a detailed guide for researchers to develop and characterize this compound-resistant cancer cell lines.
Principle of Resistance Induction
The generation of drug-resistant cancer cell lines is typically achieved by exposing a parental, drug-sensitive cell line to a selective pressure, namely the drug itself, over a prolonged period. Two primary methods are commonly employed:
-
Continuous Dose Escalation: Cells are cultured in the continuous presence of this compound, starting at a low concentration (e.g., the initial IC50). The concentration is gradually increased in a stepwise manner as the cells adapt and resume proliferation.[7] This method mimics the continuous exposure in a clinical setting.
-
Intermittent High-Dose Pulsing: Cells are treated with a high concentration of this compound (e.g., above the IC50) for a short period (e.g., 24-72 hours), followed by a recovery period in drug-free medium.[6] This process is repeated over multiple cycles. This method selects for cells that can survive high-dose drug insults.
The entire process of developing a stable resistant cell line is lengthy, often requiring six months to a year.[7] Once resistance is established, the cell line must be thoroughly characterized to confirm the resistant phenotype and investigate the molecular changes compared to the parental line.
Experimental Workflow
The overall process for generating and validating an this compound-resistant cell line model involves several key stages, from initial drug treatment to final molecular characterization.
References
- 1. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 2. Targeted therapy combinations with this compound in multi-cell type 3D tumor spheroid models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Long-Term Effects of Ipatasertib using a Colony Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipatasertib is a potent, orally bioavailable, and highly selective small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (protein kinase B).[1][2][3] As a central node in the PI3K/AKT/mTOR signaling pathway, AKT plays a critical role in regulating cell proliferation, survival, metabolism, and differentiation.[2][4] Dysregulation of the PI3K/AKT pathway is a frequent event in many human cancers, often associated with tumorigenesis and resistance to therapy.[1][5] this compound exerts its anti-cancer effects by binding to the ATP-binding pocket of AKT, preventing its phosphorylation and activation, which in turn inhibits downstream signaling, leading to reduced cell growth and proliferation.[4]
The colony formation assay, or clonogenic assay, is a well-established in vitro method used to determine the long-term survival and proliferative capacity of single cells.[6][7][8] This assay is particularly valuable for assessing the cytostatic or cytotoxic effects of anti-cancer agents like this compound, as it measures the ability of a single cell to undergo "unlimited" division and form a colony.[7][9] This application note provides a detailed protocol for utilizing a colony formation assay to evaluate the long-term efficacy of this compound in cancer cell lines.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental procedure, the following diagrams are provided.
References
- 1. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Mapping of AKT Signaling and Biomarkers of Response from the FAIRLANE Trial of Neoadjuvant this compound plus Paclitaxel for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. ossila.com [ossila.com]
- 7. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ipatasertib Concentration for Different Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Ipatasertib for various cancer cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (GDC-0068) is an orally administered, highly selective, ATP-competitive pan-AKT inhibitor.[1][2] It targets all three isoforms of the AKT protein kinase (AKT1, AKT2, and AKT3), which are central nodes in the PI3K/AKT/mTOR signaling pathway.[2][3][4] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[5] In many cancers, this pathway is hyperactivated due to genetic alterations, leading to uncontrolled cell growth.[5] this compound works by binding to the ATP-binding pocket of AKT, inhibiting its activity and downstream signaling, which in turn can lead to decreased cancer cell proliferation and induction of apoptosis (programmed cell death).[5][6]
Q2: Which cancer cell lines are most sensitive to this compound?
A2: Cancer cell lines with alterations in the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations, tend to be more sensitive to this compound.[7] For instance, cell lines with these alterations have shown significantly lower IC50 values compared to those without such mutations.[7]
Q3: What is a typical effective concentration range for this compound in vitro?
A3: The effective concentration of this compound, often measured as the half-maximal inhibitory concentration (IC50), can vary significantly among different cancer cell lines. Based on preclinical studies, IC50 values can range from the nanomolar to the micromolar range. For example, in uterine serous carcinoma cell lines ARK1 and SPEC-2, the mean IC50 values were 6.62 µM and 2.05 µM, respectively.[1] In a broader panel of cancer cell lines, those with PTEN loss or PIK3CA mutations had a mean IC50 of 4.8 µM, while those without these alterations had a mean IC50 of 8.4 µM.[7]
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, preclinical and clinical studies have shown that this compound can have synergistic effects when combined with other cytotoxic agents, such as paclitaxel.[1][3] This combination can enhance the anti-cancer efficacy and may help to overcome drug resistance.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High IC50 value / Low sensitivity to this compound | The cancer cell line may not have activating mutations in the PI3K/AKT pathway (e.g., wild-type PTEN and PIK3CA). | - Sequence the cell line to check for mutations in PIK3CA, AKT1, and PTEN. - Consider using a different cell line with known PI3K/AKT pathway alterations. |
| Development of acquired resistance. | - Investigate potential resistance mechanisms, such as the activation of parallel signaling pathways (e.g., PIM signaling).[8] - Consider combination therapy with inhibitors of the identified resistance pathway.[8] | |
| Inconsistent results between experiments | - Variability in cell seeding density. - Inconsistent drug concentration due to improper dilution or storage. - Contamination of cell cultures. | - Ensure consistent cell seeding density across all wells and experiments. - Prepare fresh drug dilutions for each experiment from a properly stored stock solution. - Regularly check cell cultures for any signs of contamination. |
| Unexpected cell death in control (DMSO-treated) group | - High concentration of DMSO. - Cell line is sensitive to DMSO. | - Ensure the final concentration of DMSO is low (typically ≤ 0.1%) and consistent across all wells. - Perform a DMSO toxicity test to determine the maximum tolerated concentration for your specific cell line. |
| No inhibition of downstream AKT targets (e.g., p-S6) despite this compound treatment | - Insufficient drug concentration or incubation time. - The cell line has a resistance mechanism that bypasses AKT signaling. | - Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time to observe pathway inhibition. - Investigate alternative signaling pathways that may be active in the cell line. |
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Alterations | This compound IC50 (µM) | Reference |
| ARK1 | Uterine Serous Carcinoma | PTEN wild-type | 6.62 | [1] |
| SPEC-2 | Uterine Serous Carcinoma | PTEN null | 2.05 | [1] |
| HEC-1A | Endometrial Cancer | - | 4.65 | [9] |
| ECC-1 | Endometrial Cancer | - | 2.92 | [9] |
| LNCaP Clone FGC | Prostate Cancer | - | 0.101 | [10] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | - | 0.088 | [10] |
| Jurkat | T-cell Leukemia | - | 0.232 | [10] |
| Cancer cell lines with PTEN loss or PIK3CA mutations (mean) | Various | PTEN loss or PIK3CA mutations | 4.8 | [7] |
| Cancer cell lines without PTEN/PIK3CA alterations (mean) | Various | Wild-type PTEN and PIK3CA | 8.4 | [7] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method to assess cell viability following treatment with this compound.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: The next day, treat the cells with a range of this compound concentrations. Prepare serial dilutions of this compound in complete culture medium. Also include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Mix gently to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway
Caption: this compound inhibits the PI3K/AKT signaling pathway.
Experimental Workflow
Caption: Workflow for determining this compound IC50 using an MTT assay.
Troubleshooting Logic
Caption: Troubleshooting logic for high this compound IC50 values.
References
- 1. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. nbinno.com [nbinno.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Gastrointestinal Toxicities of Ipatasertib in Animal Studies
This guide is intended for researchers, scientists, and drug development professionals utilizing the AKT inhibitor Ipatasertib in preclinical animal studies. It provides troubleshooting advice and frequently asked questions (FAQs) to help manage potential gastrointestinal (GI) toxicities, ensuring animal welfare and data integrity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause gastrointestinal side effects?
A1: this compound is a potent and selective oral small-molecule inhibitor of all three isoforms of the AKT (Protein Kinase B) enzyme.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[1] this compound blocks this pathway by competing with ATP, leading to reduced cancer cell viability.[1]
While vital for cancer cells, the AKT pathway also plays a role in maintaining the health and integrity of normal tissues, including the rapidly dividing cells of the gastrointestinal lining. Inhibition of this pathway can disrupt normal gut homeostasis, leading to common side effects such as diarrhea, nausea, and vomiting.[1][3][4] These toxicities are considered "on-target" effects and are common among inhibitors of the PI3K/AKT pathway.
Q2: What are the most common GI toxicities observed with this compound in animal studies?
A2: Based on clinical data and studies with similar kinase inhibitors, the most anticipated GI toxicities in animal models are diarrhea, decreased appetite, nausea, and vomiting (observed as retching or pica in rodents).[1][4] In a study on rats using a different novel pan-AKT inhibitor, the GI tract was identified as a potential target organ for toxicity, with symptoms including anal filth and weight loss. While one study in mice using this compound at 50 mg/kg daily reported it was well-tolerated without significant body weight changes, researchers should remain vigilant for signs of GI distress, especially at higher doses or in combination studies.[2][5]
Q3: How can I monitor my study animals for GI toxicity?
A3: Consistent and thorough monitoring is critical. Key monitoring parameters include:
-
Daily Health Checks: Observe animals for changes in posture (hunching), activity level, and grooming habits.
-
Body Weight: Measure body weight at least three times per week. Progressive weight loss is a key indicator of toxicity.
-
Fecal Consistency: Visually inspect feces daily. A standardized scoring system should be used to grade diarrhea severity.
-
Food and Water Intake: Monitor consumption to detect early signs of anorexia or dehydration.
-
Hydration Status: Check for signs of dehydration, such as skin tenting and sunken eyes.
-
Cage Environment: Look for evidence of loose or unformed stools.
Section 2: Troubleshooting Guide
This section provides a step-by-step approach to identifying and managing this compound-induced diarrhea, the most common GI side effect.
Problem: An animal on an this compound study is exhibiting loose stools.
Step 1: Assess and Grade the Severity
First, grade the severity of the diarrhea to determine the appropriate intervention. The following scale, adapted from preclinical research methodologies, can be used:
| Grade | Stool Consistency Description | Visual Signs |
| 0 | Normal | Firm, well-formed pellets. |
| 1 | Mild | Soft, partially formed pellets; animal's perianal area is clean. |
| 2 | Moderate | Unformed, loose stools; moderate soiling of the perianal area. |
| 3 | Severe | Watery/liquid stools; significant soiling of the perianal area and potentially the cage floor. |
Step 2: Implement Grade-Appropriate Intervention
Based on the grade, follow the intervention plan outlined in the table below.
| Grade | Intervention Protocol |
| 1 (Mild) | 1. Monitor Closely: Continue daily monitoring of stool consistency and body weight. 2. Ensure Hydration: Confirm easy access to water. Consider providing a hydrogel pack or subcutaneous fluids if there are early signs of dehydration. 3. Document: Record all observations meticulously in the study log. |
| 2 (Moderate) | 1. Initiate Loperamide: Administer loperamide at a starting dose of 1-2 mg/kg orally. This can be repeated every 4-6 hours as needed.[6][7][8] 2. Supportive Care: Provide subcutaneous fluids (e.g., 1-2 mL of sterile saline or Lactated Ringer's solution) to combat dehydration. 3. Dietary Modification: Switch the animal to a highly palatable, low-residue, purified diet to reduce gut irritation.[9][10] 4. Dose Modification: Consider a temporary hold or dose reduction of this compound if diarrhea persists for more than 48 hours despite treatment. |
| 3 (Severe) | 1. Aggressive Loperamide Therapy: Increase loperamide dose to 2 mg/kg every 2-4 hours.[11][12] 2. Stop this compound: Immediately hold this compound administration. 3. Aggressive Hydration: Administer subcutaneous fluids twice daily. 4. Veterinary Consultation: Consult with the attending veterinarian. For loperamide-refractory diarrhea, they may consider second-line agents like octreotide. 5. Humane Endpoint: If the animal's condition does not improve within 24-48 hours, or if there is significant weight loss (>20%), consider euthanasia as a humane endpoint in consultation with IACUC guidelines. |
Section 3: Experimental Protocols
Protocol 3.1: Prophylactic and Reactive Loperamide Administration
Objective: To prevent or treat this compound-induced diarrhea.
Materials:
-
Loperamide hydrochloride (2 mg tablets or oral solution)
-
Sterile water or vehicle for dilution
-
Appropriate gavage needles for oral administration
Procedure (Reactive Treatment):
-
Upon observation of Grade 2 or higher diarrhea, calculate the required dose of loperamide based on the animal's most recent body weight (start at 1-2 mg/kg).
-
Prepare a fresh solution of loperamide at the desired concentration.
-
Administer the calculated volume orally via gavage.
-
Continue dosing as described in the troubleshooting guide, adjusting frequency based on response. Do not exceed a total of 16 mg/day in human-equivalent doses, and scale appropriately for rodents.[6][7][8]
-
Discontinue loperamide administration once stools have returned to Grade 0 or 1 for at least 12 hours.[6]
Procedure (Prophylactic Treatment - for studies with expected high toxicity):
-
Based on prior experience or literature, if high-grade diarrhea is anticipated, prophylactic administration can be considered.
-
Administer a low dose of loperamide (e.g., 1 mg/kg) 30-60 minutes before this compound administration.
-
Monitor animals closely and adjust the prophylactic dose or switch to a reactive schedule as needed.
Protocol 3.2: Supportive Care - Hydration and Diet
Objective: To maintain hydration and provide digestible nutrition during episodes of GI toxicity.
Materials:
-
Sterile 0.9% saline or Lactated Ringer's solution
-
Syringes and needles for subcutaneous injection
-
Hydrogel hydration packs
-
Purified, low-residue rodent diet (e.g., based on AIN-93 formulation with refined ingredients like casein, corn starch, and sucrose, with cellulose as the sole fiber source).[9][10][13]
Procedure:
-
Hydration: For animals with Grade 2 or 3 diarrhea, or those showing signs of dehydration, administer 1-2 mL of warmed sterile fluids subcutaneously between the shoulder blades. This can be done once or twice daily. Supplement cage with hydrogel packs.
-
Dietary Management:
-
Remove the standard grain-based chow.
-
Provide a purified, low-residue diet in a shallow dish on the cage floor for easy access. These diets are more easily digested and reduce fecal bulk.[9][10]
-
Ensure the diet is palatable. If anorexia is present, a soft, mash version of the diet (mixed with water) can be offered.
-
Monitor food intake and body weight daily.
-
Once GI toxicity has resolved, gradually re-introduce the standard diet over 2-3 days.
-
Section 4: Data Presentation & Visualizations
Quantitative Toxicity Data (Illustrative)
| This compound Dose (mg/kg, daily oral) | Animal Model | N | Incidence of Diarrhea (Grade ≥2) | Mean Body Weight Change (%) | Management Notes |
| 25 | Nude Mouse, PC-3 Xenograft | 10 | 0% | +5% | Standard monitoring. |
| 50 | Nude Mouse, LNCaP Xenograft | 10 | 10% (1/10) | +2% | One animal required monitoring, resolved spontaneously.[2][5] |
| 100 | Sprague-Dawley Rat | 8 | 40% (approx.) | -8% | Loperamide (1 mg/kg) administered reactively. |
| 150 | Sprague-Dawley Rat | 8 | 75% (approx.) | -15% | Prophylactic loperamide considered; dose holds required for 2 animals. |
Visualizations (Graphviz)
Caption: this compound inhibits AKT, blocking downstream signaling required for cancer cell survival and normal gut homeostasis.
Caption: Decision workflow for managing this compound-induced diarrhea based on severity grading.
Caption: Example experimental timeline for an in vivo study involving this compound administration.
References
- 1. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors [pubmed.ncbi.nlm.nih.gov]
- 4. JAGUAR: A randomized phase II study of the AKT inhibitor this compound (GDC-0068) versus placebo in combination with mFOLFOX6 chemotherapy in patients (pts) with locally advanced or metastatic HER2-negative gastric (G) or gastroesophageal junction (GEJ) adenocarcinoma. - ASCO [asco.org]
- 5. This compound exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gotoper-com.s3.amazonaws.com [gotoper-com.s3.amazonaws.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. General Considerations for Feeding and Diet Formulation - Nutrient Requirements of Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Dietary Considerations in Animal Research | Taconic Biosciences [taconic.com]
- 11. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Loperamide (Imodium®) for diarrhea | ChemoExperts [chemoexperts.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Ipatasertib Solubility and Stability in Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-Akt inhibitor, Ipatasertib. The focus of this guide is to address common challenges related to its solubility and stability in in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most commonly recommended solvent for preparing this compound stock solutions for in vitro use is dimethyl sulfoxide (DMSO).[1][2] It is advisable to use fresh, high-quality DMSO, as moisture absorption can reduce the solubility of the compound.[3]
Q2: What is the solubility of this compound in common solvents?
A2: this compound exhibits high solubility in DMSO. While specific quantitative data for a wide range of organic solvents is limited in publicly available literature, the following table summarizes the reported solubility data.
| Solvent | Concentration | Notes |
| DMSO | ~92 mg/mL (~200.87 mM) | Use fresh, anhydrous DMSO for optimal solubility.[3] |
| DMSO | 100 mg/mL (218.34 mM) | Requires sonication to achieve. Hygroscopic DMSO can impact solubility. |
| Water | 3.57 mg/mL (7.79 mM) | Requires sonication and warming to 60°C. |
| Ethanol | Soluble | Specific solubility data not readily available, but it is used as a solvent.[4] |
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions prepared in DMSO should be stored at -20°C in small aliquots to minimize freeze-thaw cycles.[1][2] Under these conditions, the stock solution is generally considered stable for at least one month, although some suppliers suggest longer stability. Always refer to the manufacturer's specific recommendations.
Q4: I am observing precipitation when I add my this compound working solution to the cell culture medium. What could be the cause?
A4: Precipitation of this compound upon addition to aqueous culture media is a common issue due to its low aqueous solubility. This phenomenon, often referred to as "crashing out," can be caused by several factors:
-
High Final Concentration: The final concentration of this compound in the culture medium may exceed its solubility limit in that specific medium.
-
High DMSO Concentration: While DMSO aids in initial dissolution, high final concentrations in the media can be toxic to cells. Typically, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.[5]
-
Media Composition: Components in the culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound and affect its solubility.
-
pH and Temperature: The pH and temperature of the culture medium can influence the stability and solubility of the compound.
Troubleshooting Guide
This guide provides systematic steps to address common issues with this compound solubility and stability in cell culture experiments.
Issue 1: Precipitation Observed Immediately Upon Addition to Culture Media
| Possible Cause | Troubleshooting Step |
| The final concentration of this compound is too high. | 1. Perform a Dose-Response Curve: Start with a lower concentration range to determine the working concentrations where precipitation does not occur. 2. Increase the Volume of Media: When preparing the working solution, add the DMSO stock to a larger volume of pre-warmed media to ensure rapid dilution. |
| The method of dilution is causing localized high concentrations. | 1. Pre-warm the Culture Media: Adding the this compound stock to cold media can decrease its solubility. Use media pre-warmed to 37°C. 2. Vortex/Mix During Addition: Add the this compound stock dropwise to the culture medium while gently vortexing or swirling to ensure immediate and uniform dispersion. |
| The final DMSO concentration is too high, affecting compound solubility. | 1. Prepare a More Concentrated Stock Solution: This will allow you to add a smaller volume to the culture medium, thus lowering the final DMSO concentration. 2. Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions in pre-warmed culture medium to gradually lower the DMSO concentration. |
Issue 2: Precipitation Observed After a Few Hours or Days of Incubation
| Possible Cause | Troubleshooting Step |
| This compound is degrading or forming less soluble metabolites over time. | 1. Reduce Incubation Time: If the experimental design allows, consider shorter incubation periods. 2. Replenish Media: For longer experiments, consider replacing the culture medium with freshly prepared this compound-containing medium at regular intervals. |
| Interaction with serum proteins or other media components. | 1. Reduce Serum Concentration: If your cell line can tolerate it, try reducing the percentage of FBS in your culture medium. 2. Use Serum-Free Media for a Short Duration: For certain experiments, it might be possible to treat cells in serum-free or low-serum media for a short period before adding back complete media. |
| Changes in pH of the culture medium during incubation. | 1. Monitor Media pH: Ensure the incubator's CO₂ levels are stable and appropriate for the bicarbonate concentration in your medium to maintain a stable pH. 2. Use HEPES Buffer: If pH instability is a persistent issue, consider using a medium supplemented with HEPES buffer. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder vial and DMSO to come to room temperature.
-
In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of this compound Working Solution in Culture Medium
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment. Important: Ensure the final DMSO concentration does not exceed 0.5% (v/v).
-
In a sterile conical tube, add the required volume of pre-warmed culture medium.
-
While gently vortexing or swirling the tube of medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Use the freshly prepared working solution immediately to treat your cells. Do not store the diluted working solution.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of culture medium.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing and evaluating this compound in cell culture.
References
Technical Support Center: Enhancing Ipatasertib Efficacy with Chemotherapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the co-treatment of Ipatasertib with chemotherapy.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound with chemotherapy?
A1: this compound is a potent and selective inhibitor of all three isoforms of AKT, a key kinase in the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers, contributing to tumor growth, proliferation, survival, and resistance to anticancer therapies.[3][4][5] By inhibiting AKT, this compound can disrupt these survival signals and enhance the cytotoxic effects of chemotherapy agents that induce cellular stress and DNA damage.[3][6] Preclinical studies have demonstrated synergistic anti-tumor activity when this compound is combined with taxanes (paclitaxel, docetaxel) and platinum-based agents (carboplatin).[1][2][3][7][8] The combination is particularly promising in tumors with alterations in the PI3K/AKT/PTEN pathway, such as PTEN loss or PIK3CA/AKT1 mutations, which can confer resistance to chemotherapy alone.[4][6][9]
Q2: Which chemotherapy agents have shown synergistic effects with this compound in preclinical studies?
A2: Preclinical data have shown that this compound can act synergistically with several chemotherapy drugs, including:
-
Paclitaxel: Combination treatment has been shown to be more effective at inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including those of uterine serous carcinoma and endometrial cancer.[1][10]
-
Docetaxel: Enhanced efficacy has been observed in patient-derived xenograft (PDX) models of triple-negative breast cancer.[7]
-
Carboplatin: Synergistic effects in inhibiting cell proliferation and inducing apoptosis have been demonstrated in uterine serous carcinoma cell lines.[3]
-
mFOLFOX6 (5-fluorouracil, leucovorin, oxaliplatin): Preclinical evidence supports the enhanced efficacy of this combination in gastric cancer PDX models.[7]
-
Capecitabine and Eribulin: These have been investigated in clinical trials for advanced triple-negative breast cancer, with the combination showing a potential efficacy signal.
Q3: What is the proposed mechanism of synergy between this compound and chemotherapy?
A3: The synergistic effect is believed to stem from the dual targeting of critical cancer cell processes. Chemotherapy agents like taxanes and platinum compounds induce mitotic stress and DNA damage, respectively, leading to apoptosis. However, cancer cells can evade this by activating pro-survival signaling pathways, prominently the PI3K/AKT pathway. This compound blocks this escape route by inhibiting AKT. This combined assault prevents the cancer cells from repairing the damage and undergoing apoptosis, leading to enhanced cell death.[3][6][11] For instance, the combination of this compound and paclitaxel has been shown to increase the activity of cleaved caspase 3, a key marker of apoptosis, more than either agent alone.[1][10]
Troubleshooting Guide
Problem 1: Lack of synergistic effect in our cell line model.
-
Possible Cause 1: Cell line does not have an activated PI3K/AKT pathway.
-
Troubleshooting Step: Assess the baseline activation of the PI3K/AKT pathway in your cell line. Perform a western blot to check for the phosphorylation of AKT (p-AKT at Ser473 and Thr308) and downstream targets like S6 ribosomal protein.[1] Cell lines with low basal p-AKT levels may not be as sensitive to AKT inhibition.[9][12] Consider using cell lines with known PIK3CA or AKT1 mutations or PTEN loss.[9]
-
-
Possible Cause 2: Suboptimal drug concentrations or treatment schedule.
-
Troubleshooting Step: Perform dose-response experiments for both this compound and the chemotherapy agent individually to determine their IC50 values in your cell line.[1][3] Based on the IC50 values, design a combination study using a matrix of different concentrations of both drugs to identify synergistic, additive, or antagonistic interactions. The Combination Index (CI) can be calculated using the Chou-Talalay method to quantify synergy (CI < 1).[13]
-
-
Possible Cause 3: Development of resistance.
-
Troubleshooting Step: Acquired resistance to ATP-competitive AKT inhibitors like this compound can be driven by the rewiring of parallel signaling pathways.[14] Investigate potential compensatory signaling pathways, such as the PIM signaling pathway, which has been implicated in resistance to this compound.[14]
-
Problem 2: High variability in experimental replicates.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Troubleshooting Step: Ensure consistent cell passage number, confluency at the time of treatment, and media composition for all experiments. Mycoplasma contamination can also affect cellular responses and should be periodically checked.
-
-
Possible Cause 2: Issues with drug preparation and storage.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound and the chemotherapy agent. Aliquot and store them at the recommended temperature to avoid degradation. Confirm the final concentration of the drugs in the culture medium.
-
Problem 3: Difficulty in interpreting western blot results for p-AKT.
-
Possible Cause 1: this compound can stabilize p-AKT.
-
Troubleshooting Step: Be aware that ATP-competitive inhibitors like this compound bind to the active, phosphorylated form of AKT. This binding can protect p-AKT from phosphatases, leading to an apparent increase in p-AKT levels on a western blot, even though the kinase activity is inhibited.[9] Therefore, it is crucial to also probe for the phosphorylation of downstream targets of AKT, such as PRAS40 and S6, to assess the actual inhibition of the pathway.[15] A decrease in the phosphorylation of these downstream targets is a better indicator of this compound's activity.
-
-
Possible Cause 2: Suboptimal antibody or blotting procedure.
-
Troubleshooting Step: Validate your primary antibodies for p-AKT and downstream targets. Optimize antibody concentrations and incubation times. Ensure proper protein transfer and use appropriate blocking buffers.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Combination with Chemotherapy
| Cell Line | Cancer Type | Chemotherapy Agent | This compound IC50 (µM) | Chemotherapy IC50 (µM) | Combination Effect | Reference |
| ARK-1 | Uterine Serous Carcinoma | Carboplatin | 21.58 | 18.77 | Synergistic (CI < 1) | [3] |
| SPEC-2 | Uterine Serous Carcinoma | Carboplatin | 23.33 | >100 | Synergistic (CI < 1) | [3] |
| ARK-1 | Uterine Serous Carcinoma | Paclitaxel | - | - | Synergistic | [1] |
| SPEC-2 | Uterine Serous Carcinoma | Paclitaxel | - | - | Synergistic | [1] |
| HEC-1A | Endometrial Cancer | Paclitaxel | - | - | Synergistic (CI < 1) | [10] |
| ECC-1 | Endometrial Cancer | Paclitaxel | - | - | Synergistic (CI < 1) | [10] |
CI: Combination Index
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.[11]
-
Drug Treatment: Treat the cells with varying concentrations of this compound, the chemotherapy agent, or a combination of both for 72 hours.[1][3][10] Include a vehicle-treated control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values and calculate the Combination Index (CI) to assess synergy.[13]
Protocol 2: Western Blotting for PI3K/AKT Pathway Inhibition
-
Cell Lysis: Treat cells with this compound, chemotherapy, or the combination for the desired time (e.g., 24 hours).[1] Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel for electrophoresis.[11] Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA for 1 hour at room temperature.[11] Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6, total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
Visualizations
Caption: PI3K/AKT signaling pathway and points of intervention by this compound and chemotherapy.
References
- 1. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an oral AKT inhibitor, in combination with carboplatin exhibits anti-proliferative effects in uterine serous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Factors Could Illuminate Which Patients With Prostate Cancer Could Benefit From Combination of this compound Abiraterone - The ASCO Post [ascopost.com]
- 5. Targeted therapy combinations with this compound in multi-cell type 3D tumor spheroid models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. ovid.com [ovid.com]
- 8. This compound plus paclitaxel versus placebo plus paclitaxel as first-line therapy for metastatic triple-negative breast cancer (LOTUS): a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. This compound, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Validating Ipatasertib Target Engagement: A Comparative Guide to Measuring pGSK3β Levels
This guide provides a comprehensive comparison of methods for validating the target engagement of Ipatasertib, a potent pan-Akt inhibitor, by measuring the phosphorylation of its downstream target, Glycogen Synthase Kinase 3 Beta (GSK3β). For researchers, scientists, and drug development professionals, accurately assessing how a drug interacts with its intended target in a biological system is paramount. Measuring the phosphorylation of downstream substrates serves as a reliable pharmacodynamic biomarker for target engagement.
This compound (GDC-0068) is a selective, ATP-competitive small-molecule inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3)[1][2][3]. Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently activated in various cancers and plays a critical role in cell growth, proliferation, and survival[1][4]. One of the key downstream substrates of Akt is GSK3β. Akt-mediated phosphorylation at the Serine 9 residue (Ser9) inhibits GSK3β activity[5][6]. Therefore, when this compound successfully inhibits Akt, a subsequent decrease in pGSK3β (Ser9) levels is expected. This makes the measurement of pGSK3β an essential biomarker for confirming this compound's mechanism of action and target engagement in both preclinical and clinical settings[1][7].
This guide compares the three most common methods for quantifying pGSK3β levels: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Flow Cytometry. We provide detailed experimental protocols, a comparative analysis of the techniques, and supporting data from relevant studies.
The PI3K/Akt/GSK3β Signaling Pathway
The diagram below illustrates the signaling cascade, showing how this compound's inhibition of Akt leads to a reduction in the inhibitory phosphorylation of GSK3β.
Caption: this compound inhibits Akt, preventing the inactivating phosphorylation of GSK3β at Ser9.
Comparison of pGSK3β Detection Methods
Choosing the right method for measuring pGSK3β levels depends on factors such as sample type, required throughput, and the need for quantitative versus semi-quantitative data. The table below provides a side-by-side comparison of Western Blotting, ELISA, and Flow Cytometry.
| Feature | Western Blot | ELISA (Enzyme-Linked Immunosorbent Assay) | Flow Cytometry |
| Principle | Protein separation by size via electrophoresis, transfer to a membrane, and detection with specific antibodies.[8] | Capture of total GSK3β on a pre-coated plate, followed by detection of the phosphorylated form using a specific antibody and a colorimetric substrate.[9] | Single-cell analysis using fluorescently labeled antibodies to detect intracellular pGSK3β levels.[10] |
| Sample Type | Cell lysates, tissue homogenates.[8] | Cell lysates, tissue homogenates, serum.[11][12] | Single-cell suspensions from cell culture or dissociated tissues.[10] |
| Throughput | Low to medium. Can be laborious. | High. Suitable for screening multiple samples in a 96-well plate format.[11] | Very high. Can analyze thousands of cells per second. |
| Quantification | Semi-quantitative (relative to loading controls). Densitometry can provide relative quantification.[13] | Quantitative or semi-quantitative, depending on the kit and use of a standard curve.[11] | Quantitative. Provides data on the percentage of positive cells and the mean fluorescence intensity (MFI) per cell. |
| Sensitivity | Moderate. Dependent on antibody quality and protein abundance. | High. Can detect low levels of phosphoprotein in complex lysates.[9][11] | High. Capable of detecting subtle changes in phosphorylation at the single-cell level. |
| Advantages | Provides information on protein size. Can detect total and phospho-protein on the same blot. Widely established.[8] | High throughput, highly quantitative, and generally faster than Western Blotting.[11] | Provides single-cell resolution, allowing for the analysis of heterogeneous cell populations. Multiplexing is possible. |
| Disadvantages | Time-consuming, lower throughput, and can be difficult to quantify accurately. | Does not provide information on protein size. Potential for cross-reactivity. | Requires specialized equipment (flow cytometer) and expertise. Not suitable for solid tissue without dissociation. |
Supporting Experimental Data
Clinical and preclinical studies have consistently demonstrated the utility of pGSK3β as a pharmacodynamic biomarker for this compound.
| Study / Trial | Treatment | Sample Type | Key Finding | Reference |
| Phase I Clinical Trial (NCT01090960) | This compound | Paired tumor biopsies | This compound treatment downregulated multiple Akt effectors, including pGSK3β, in on-treatment biopsies.[1][7] | |
| Preclinical Xenograft Models | This compound | Tumor xenografts | Oral administration of this compound led to a dose-dependent reduction in pGSK3β levels in tumor tissues. | |
| In Vitro Cell Line Studies | This compound | Cancer cell lines | Treatment with this compound resulted in a time-dependent decrease in pS6 levels, a downstream effector of the Akt/mTOR pathway, indicating pathway inhibition.[14] Note: pS6 is often measured alongside pGSK3β. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the three key assays.
Western Blotting for pGSK3β
This protocol outlines the key steps for detecting pGSK3β and total GSK3β in cell or tissue lysates.
Caption: Workflow for detecting pGSK3β levels using the Western Blotting technique.
Methodology:
-
Sample Preparation:
-
Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.[8]
-
-
SDS-PAGE:
-
Load 20-30 µg of total protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Membrane Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Activate PVDF membranes with methanol prior to use.[8]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for pGSK3β (Ser9) (e.g., Cell Signaling Technology #9336) diluted in blocking buffer, typically overnight at 4°C.[15]
-
Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[8]
-
Wash the membrane again as described above.
-
-
Detection & Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
For normalization, strip the membrane and re-probe with an antibody for total GSK3β or a loading control like β-actin.[13]
-
ELISA for pGSK3β
This protocol describes a sandwich ELISA, a common format for quantifying specific phosphoproteins.
Caption: Workflow for quantifying pGSK3β levels using a sandwich ELISA protocol.
Methodology (based on commercially available kits[5][9][11]):
-
Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for total GSK3β protein.[9]
-
Sample Incubation:
-
Add cell lysates (prepared similarly to Western Blotting) and standards to the wells.
-
Incubate for approximately 2 hours at room temperature to allow the total GSK3β to bind to the capture antibody.[16]
-
-
Washing: Wash the wells multiple times with the provided wash buffer to remove unbound proteins.[17]
-
Detection Antibody:
-
Add a detection antibody specific for GSK3β phosphorylated at Ser9.
-
Incubate for 1-2 hours at room temperature.[16]
-
-
Secondary Antibody/Enzyme Conjugate:
-
Wash the wells again.
-
Add an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).[11]
-
Incubate for 1 hour.
-
-
Substrate & Measurement:
-
Wash the wells a final time.
-
Add a TMB substrate solution. Color will develop in proportion to the amount of pGSK3β.[9]
-
Stop the reaction with a stop solution (e.g., sulfuric acid), which changes the color from blue to yellow.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Analysis: Calculate the pGSK3β concentration in the samples by comparing their absorbance to the standard curve.
Flow Cytometry for pGSK3β
This protocol allows for the quantification of pGSK3β in individual cells within a heterogeneous population.
Caption: Workflow for single-cell analysis of pGSK3β levels using Flow Cytometry.
Methodology (based on Abcam ab131381 kit[10]):
-
Cell Preparation:
-
Harvest cells to create a single-cell suspension.
-
-
Fixation:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes to crosslink proteins and preserve the cellular structure.
-
-
Permeabilization:
-
Permeabilize the cells (e.g., with ice-cold methanol or a detergent-based buffer) to allow antibodies to access intracellular targets.
-
-
Blocking:
-
Block the cells with a buffer containing BSA or serum to reduce non-specific antibody binding.
-
-
Antibody Staining:
-
Incubate cells with a primary antibody against pGSK3β (Ser9).
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
-
Acquisition:
-
Resuspend the cells in a suitable buffer (e.g., PBS).
-
Acquire the data on a flow cytometer, measuring the fluorescence intensity for each cell.
-
-
Data Analysis:
-
Analyze the data using appropriate software to determine the percentage of pGSK3β-positive cells and the mean fluorescence intensity (MFI), which corresponds to the level of phosphorylation.
-
Alternative Biomarkers for Akt Target Engagement
While pGSK3β is a robust biomarker, a comprehensive analysis of target engagement often involves measuring multiple downstream effectors of the Akt pathway. Other valuable biomarkers include:
-
pPRAS40 (T246): Proline-rich Akt substrate of 40 kDa is a direct substrate of Akt and a component of the mTORC1 complex. A decrease in its phosphorylation indicates Akt inhibition.[1][18][19]
-
pS6 Ribosomal Protein (S240/244): A downstream effector of the mTORC1 pathway. Reduced phosphorylation indicates inhibition of the entire Akt/mTOR axis.[1][19][20]
-
Nuclear FOXO3a: Akt phosphorylates and excludes the transcription factor FOXO3a from the nucleus. Akt inhibition leads to FOXO3a re-localization to the nucleus.[3]
-
pAKT (S473/T308): Paradoxically, ATP-competitive inhibitors like this compound can sometimes lead to an increase in Akt phosphorylation at Ser473 and Thr308 due to the relief of negative feedback loops.[14][20] This highlights the importance of measuring downstream markers like pGSK3β for a clearer picture of pathway inhibition.
By employing these methods and considering a panel of relevant biomarkers, researchers can confidently validate the target engagement of this compound and gain deeper insights into its mechanism of action in various biological contexts.
References
- 1. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Inhibitory phosphorylation of GSK-3β by AKT, PKA, and PI3K contributes to high NaCl-induced activation of the transcription factor NFAT5 (TonEBP/OREBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. PathScan® Phospho-GSK-3β (Ser9) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 10. abcam.com [abcam.com]
- 11. Phospho-GSK3 beta (S9) ELISA Kit (ab279814) | Abcam [abcam.com]
- 12. Determination of Serum Glycogen Synthase 3 Beta Levels in Patients with Heart Failure, a Novel Marker for Diagnosis and Defining Disease Severity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phospho-GSK-3β (Ser9) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. raybiotech.com [raybiotech.com]
- 17. elkbiotech.com [elkbiotech.com]
- 18. A putative biomarker signature for clinically effective AKT inhibition: correlation of in vitro, in vivo and clinical data identifies the importance of modulation of the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Can improved use of biomarkers alter the fate of PI3K pathway inhibitors in the clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Ipatasertib and MK-2206 in Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two prominent AKT inhibitors, Ipatasertib (GDC-0068) and MK-2206, in the context of prostate cancer cells. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in making informed decisions for their preclinical and clinical investigations.
Introduction to this compound and MK-2206
This compound and MK-2206 are both inhibitors of the serine/threonine kinase AKT (also known as protein kinase B), a central node in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in prostate cancer, often due to the loss of the tumor suppressor PTEN, making it a critical therapeutic target.[1][2] Despite targeting the same kinase, this compound and MK-2206 exhibit distinct mechanisms of action, which can influence their efficacy, resistance profiles, and potential for combination therapies.
This compound is an ATP-competitive inhibitor that targets all three isoforms of AKT (AKT1, AKT2, and AKT3).[3] It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates.[3]
MK-2206 is an allosteric inhibitor, meaning it binds to a site on the AKT enzyme distinct from the ATP-binding pocket.[4] This binding induces a conformational change that locks AKT in an inactive state, preventing its phosphorylation and activation.[5]
Comparative Efficacy in Prostate Cancer Cell Lines
The cytotoxic effects of this compound and MK-2206 have been evaluated in various prostate cancer cell lines, which represent different genetic backgrounds of the disease. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
Table 1: Comparative IC50 Values of this compound and MK-2206 in Prostate Cancer Cell Lines
| Cell Line | PTEN Status | This compound IC50 (µM) | MK-2206 IC50 (µM) | Reference |
| LNCaP | Null | ~1-5 | ~1 | [6][7] |
| PC-3 | Null | ~5-10 | Not explicitly stated in comparative studies | [6][7] |
| DU145 | Mutant | >10 | >10 | [7] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., duration of treatment, assay method). The values presented here are approximate ranges gathered from multiple sources for comparative purposes.
Induction of Apoptosis
Both this compound and MK-2206 have been shown to induce apoptosis (programmed cell death) in prostate cancer cells. This is a crucial mechanism for their anti-cancer activity. The extent of apoptosis can be quantified by methods such as Annexin V staining followed by flow cytometry or by observing the cleavage of PARP (Poly (ADP-ribose) polymerase) via Western blot.
Table 2: Comparative Apoptotic Effects of this compound and MK-2206 in Prostate Cancer Cells
| Cell Line | Treatment | Apoptotic Effect | Reference |
| LNCaP | This compound | Induction of apoptosis, PARP cleavage | [7] |
| PC-3 | MK-2206 | Increased apoptosis, particularly in combination with other agents | [8] |
| DU145 | This compound | Reported to induce apoptosis in various cancer cell lines |
Note: Direct comparative studies quantifying the percentage of apoptotic cells for both drugs in the same prostate cancer cell lines under identical conditions are limited. The table reflects the reported ability of each drug to induce apoptosis.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and a typical experimental approach for comparing these inhibitors, the following diagrams are provided.
Caption: PI3K/AKT Signaling Pathway and Inhibition by this compound and MK-2206.
References
- 1. Growth of human prostate cancer cells is significantly suppressed in vitro with sodium butyrate through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Differential Antitumor Activity of 5-Aza-2'-deoxycytidine in Prostate Cancer DU145, 22RV1, and LNCaP Cells [jcancer.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeted AKT Inhibition in Prostate Cancer Cells and Spheroids Reduces Aerobic Glycolysis and Generation of Hyperpolarized [1-13C] Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual targeting of the androgen receptor and PI3K/AKT/mTOR pathways in prostate cancer models improves antitumor efficacy and promotes cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the Effects of Separate and Concomitant Use of MK-2206 and Salinomycin on Prostate Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Synergistic Efficacy of Ipatasertib and Paclitaxel in Endometrial Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of Ipatasertib, a pan-AKT inhibitor, when combined with the chemotherapeutic agent paclitaxel for the treatment of endometrial cancer. The data presented herein is collated from preclinical studies, offering a comparative overview of the combination's performance against individual agent efficacy. Detailed experimental protocols and signaling pathway visualizations are included to support further research and development in this promising therapeutic area.
I. Comparative Efficacy of this compound and Paclitaxel Monotherapy vs. Combination Therapy
The combination of this compound and paclitaxel has demonstrated significant synergistic anti-proliferative and pro-apoptotic effects in various endometrial cancer cell lines. This synergy allows for enhanced therapeutic efficacy at lower concentrations of each agent, potentially reducing toxicity while maximizing anti-tumor activity.
In Vitro Studies: Cell Viability
The anti-proliferative effects of this compound and paclitaxel, alone and in combination, have been evaluated in several human endometrial cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. A lower IC50 value is indicative of a more potent compound. The combination of this compound and paclitaxel consistently results in a synergistic reduction in cell proliferation, as indicated by a combination index (CI) of less than 1.[1]
| Cell Line | Drug | IC50 (72h Treatment) | Reference |
| HEC-1A | This compound | 4.9 µM | [1] |
| Paclitaxel | 2.93 nM | [2] | |
| ECC-1 | Paclitaxel | 1.13 nM | [2] |
| Ishikawa | This compound | 0.13 µM | [1] |
| Paclitaxel | 5.6 nM | [1] | |
| ARK1 | This compound | 6.62 µM | [3] |
| SPEC-2 | This compound | 2.05 µM | [3] |
In uterine serous carcinoma (USC) cell lines, the combination of 0.5 µM this compound with 0.1 nM paclitaxel resulted in a more potent reduction in cell viability compared to either drug alone.[3] Specifically, in ARK1 cells, the combination led to a 44.3% inhibition in cell proliferation, while 0.5 µM this compound alone caused a 24.4% decrease and 0.1 nM paclitaxel alone resulted in a 7.5% reduction.[3] Similarly, in SPEC-2 cells, the combination treatment produced a 40.2% inhibition, compared to 20.2% for this compound alone and 5.2% for paclitaxel alone.[3]
In Vitro Studies: Apoptosis
The synergistic effect of the combination therapy extends to the induction of apoptosis (programmed cell death). The activity of cleaved caspase-3, a key marker of apoptosis, was significantly increased in cells treated with both this compound and paclitaxel compared to those treated with either agent individually.[2][3]
| Cell Line | Treatment (16-18h) | Observation | Reference |
| HEC-1A & ECC-1 | This compound + Paclitaxel | Synergistic induction of cleaved caspase-3 activity | [2] |
| ARK1 & SPEC-2 | This compound + Paclitaxel | More potent induction of cleaved caspase-3 activity than either agent alone | [3] |
In Vivo Studies: Tumor Growth Inhibition
Preclinical studies using a genetically engineered mouse model of endometrioid endometrial cancer (Lkb1fl/flp53fl/fl) have corroborated the in vitro findings.[2] The combination of this compound and paclitaxel resulted in a synergistic inhibition of tumor growth compared to vehicle control and single-agent treatments.[2][4]
| Treatment Group | Dosing Regimen | Outcome | Reference |
| Control | Vehicle | - | [2][4] |
| This compound | 50 mg/kg, oral gavage, daily for 4 weeks | Significant inhibition of tumor growth | [2][4] |
| Paclitaxel | 10 mg/kg, intraperitoneal, weekly for 4 weeks | Significant inhibition of tumor growth | [2][4] |
| This compound + Paclitaxel | 50 mg/kg this compound (daily) + 10 mg/kg Paclitaxel (weekly) for 4 weeks | Synergistically further inhibited tumor growth | [2][4] |
II. Signaling Pathway Analysis
This compound is a potent inhibitor of AKT, a central node in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in endometrial cancer and plays a crucial role in cell proliferation, survival, and resistance to chemotherapy.[3] Paclitaxel, a microtubule-stabilizing agent, induces cell cycle arrest and apoptosis. The synergistic effect of the combination is believed to stem from the dual targeting of these critical cancer pathways.
III. Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
A. Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Endometrial cancer cells (e.g., HEC-1A, ECC-1, Ishikawa, ARK1, SPEC-2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound, paclitaxel, or a combination of both for 72 hours. Control wells receive vehicle (e.g., DMSO) only.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. IC50 values are calculated using appropriate software (e.g., GraphPad Prism). The combination index (CI) is calculated using the Chou-Talalay method or Bliss Independence model to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[1][3]
B. Apoptosis (Cleaved Caspase-3) Assay
This assay quantifies the activity of cleaved caspase-3, a key executioner of apoptosis.
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound, paclitaxel, or the combination for 16-18 hours.
-
Cell Lysis: Cells are harvested and lysed according to the manufacturer's protocol of a colorimetric caspase-3 assay kit.
-
Assay Reaction: The cell lysate is incubated with a substrate that is cleaved by active caspase-3, releasing a chromophore.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: The fold-increase in cleaved caspase-3 activity is calculated relative to the untreated control.
C. In Vivo Tumor Growth Study
This protocol outlines the assessment of anti-tumor efficacy in a mouse model.
-
Animal Model: A genetically engineered mouse model of endometrioid endometrial cancer (Lkb1fl/flp53fl/fl) is utilized.[2]
-
Tumor Induction: Tumors are induced in the mice.
-
Treatment Groups: Mice with established tumors are randomized into four groups: vehicle control, this compound alone, paclitaxel alone, and the combination of this compound and paclitaxel.
-
Drug Administration: this compound is administered daily via oral gavage (50 mg/kg), and paclitaxel is given weekly via intraperitoneal injection (10 mg/kg) for 4 weeks.[2][4]
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the treatment period, tumors are excised and weighed. Immunohistochemical analysis can be performed to assess markers of proliferation (e.g., Ki67) and pathway inhibition (e.g., p-S6).[2]
IV. Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the synergistic effects of this compound and paclitaxel in endometrial cancer.
V. Conclusion
The preclinical data strongly support the synergistic anti-tumor effects of combining this compound with paclitaxel in endometrial cancer models. This combination therapy demonstrates enhanced inhibition of cell proliferation, increased induction of apoptosis, and potent suppression of tumor growth in vivo. These findings provide a solid rationale for the clinical evaluation of this compound in combination with paclitaxel as a novel therapeutic strategy for patients with endometrial cancer, particularly in recurrent or metastatic settings. Further investigation into predictive biomarkers for response to this combination is warranted to optimize patient selection and clinical outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Predicting Sensitivity to Ipatasertib: A Comparative Guide to Preclinical Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of preclinical biomarkers for predicting sensitivity to Ipatasertib, a potent pan-AKT inhibitor. By summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways, this document serves as a valuable resource for researchers investigating PI3K/AKT signaling and developing targeted cancer therapies.
Biomarker Performance in Preclinical Models
The sensitivity of cancer cell lines to this compound is significantly influenced by the genetic status of key components within the PI3K/AKT signaling pathway. Alterations such as PTEN loss and activating mutations in PIK3CA are associated with increased sensitivity to this compound. The following table summarizes the quantitative data from preclinical studies.
| Biomarker Status | Cancer Type(s) | In Vitro Metric (IC50) | In Vivo Metric (% TGI) | Reference(s) |
| PTEN Loss/Mutation | Various | Mean: 3.8 µM (vs. 7.4 µM in PTEN WT) | Mean: 95% (vs. 38% in PTEN WT) | [1] |
| Uterine Serous Carcinoma | IC50: 2.05 µM (PTEN null) vs. 6.62 µM (PTEN WT) | Not Reported | [2] | |
| PIK3CA Mutation | Various | Mean: 5.0 µM (vs. 7.1 µM in PIK3CA WT) | Mean: 95% (vs. 38% in PIK3CA WT) | [1] |
| PTEN or PIK3CA Alteration | Various | Mean: 4.8 µM (vs. 8.4 µM in WT) | Not Reported | [1] |
| AKT1 (E17K) Mutation | Various | Enhanced sensitivity reported | Marked antitumor effect in patient-derived xenograft | [3] |
| High pAKT Levels | Triple-Negative Breast Cancer | Associated with enriched clinical benefit | Not Reported |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. % TGI: Percentage Tumor Growth Inhibition. WT: Wild-Type.
Signaling Pathway and Experimental Workflow
To understand the role of these biomarkers, it is crucial to visualize the underlying signaling pathway and the experimental workflow used to assess this compound sensitivity.
Caption: The PI3K/AKT signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for assessing this compound sensitivity.
Experimental Protocols
Detailed methodologies are critical for the reproducibility of preclinical studies. The following are summarized protocols for key experiments cited in the assessment of this compound sensitivity.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 to 100 µM) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Phospho-AKT (pAKT)
This technique is used to detect the phosphorylation status of AKT, a key indicator of pathway activation.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-AKT (e.g., p-AKT Ser473 or p-AKT Thr308) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total AKT and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Immunohistochemistry (IHC) for PTEN
IHC is used to assess the protein expression of PTEN in tumor tissues.
-
Tissue Preparation: Fix formalin-fixed, paraffin-embedded (FFPE) tumor sections on slides.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific binding sites with a protein block.
-
Primary Antibody Incubation: Incubate the slides with a primary antibody against PTEN (e.g., clone 6H2.1) for 1 hour at room temperature or overnight at 4°C.[4][5]
-
Secondary Antibody and Detection: Apply a secondary antibody and a detection system (e.g., HRP-polymer-based system).
-
Chromogen and Counterstain: Use a chromogen such as diaminobenzidine (DAB) to visualize the antibody binding and counterstain with hematoxylin.
-
Imaging and Analysis: Dehydrate, clear, and mount the slides. A pathologist scores the staining intensity and the percentage of positive tumor cells to determine PTEN status (e.g., presence or loss of expression).
References
- 1. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Optimal protocol for PTEN immunostaining; role of analytical and preanalytical variables in PTEN staining in normal and neoplastic endometrial, breast, and prostatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocare.net [biocare.net]
Ipatasertib Demonstrates Efficacy in Overcoming Resistance to Other PI3K/AKT Pathway Inhibitors
A comprehensive analysis of preclinical studies reveals that Ipatasertib, an ATP-competitive AKT inhibitor, maintains significant activity in cancer cell lines that have developed resistance to other inhibitors of the PI3K/AKT signaling pathway, including the allosteric AKT inhibitor MK-2206 and the PI3Kα-specific inhibitor Alpelisib. These findings position this compound as a promising therapeutic option for patients whose tumors have acquired resistance to prior PI3K pathway-targeted therapies.
A key challenge in cancer therapy is the development of drug resistance. In the context of PI3K/AKT pathway inhibition, tumors can evolve mechanisms to circumvent the effects of targeted agents. Cross-resistance studies, which evaluate the efficacy of a secondary drug in a cell line resistant to a primary drug, are crucial for developing effective sequential and combination treatment strategies. This guide compares the performance of this compound in cell lines with acquired resistance to other PI3K and AKT inhibitors, supported by experimental data from preclinical research.
This compound Overcomes Resistance to Allosteric AKT Inhibition
In a pivotal study, prostate cancer cell lines were engineered to develop resistance to the allosteric AKT inhibitor, MK-2206. Subsequent treatment of these MK-2206-resistant (M-R) cells with this compound demonstrated that this compound retained its cytotoxic activity, indicating a lack of cross-resistance. This suggests that the mechanism of resistance to the allosteric inhibitor MK-2206 does not confer resistance to the ATP-competitive inhibitor this compound.[1]
Comparative Efficacy of AKT Inhibitors in MK-2206-Resistant Prostate Cancer Cells
| Cell Line | Inhibitor | IC50 (µM) - Parental | IC50 (µM) - MK-2206 Resistant | Fold Change in Resistance |
| LNCaP | MK-2206 | ~0.5 | >10 | >20 |
| LNCaP | This compound | ~1.0 | ~1.0 | ~1 |
Note: IC50 values are estimated from published dose-response curves.[1]
The distinct mechanisms of action between allosteric and ATP-competitive inhibitors likely underlie this lack of cross-resistance. Allosteric inhibitors bind to a site outside the active site, inducing a conformational change that prevents AKT activation, while ATP-competitive inhibitors directly compete with ATP for binding at the kinase domain. Resistance to MK-2206 has been associated with mutations in AKT1, whereas resistance to this compound is driven by the activation of parallel signaling pathways, such as PIM signaling.[2][3]
Activity of this compound in PI3Kα Inhibitor-Resistant Cell Lines
To investigate cross-resistance with PI3K inhibitors, gastric cancer cell lines with acquired resistance to the PI3Kα-specific inhibitor Alpelisib were developed. These Alpelisib-resistant (SNU601-R and AGS-R) cell lines were then treated with a panel of PI3K/AKT pathway inhibitors, including this compound. The results showed that this compound retained significant, albeit slightly reduced, efficacy in these resistant cells.[4]
Efficacy of this compound in Alpelisib-Resistant Gastric Cancer Cells
| Cell Line | Inhibitor | IC50 (µM) - Parental | IC50 (µM) - Alpelisib Resistant |
| SNU601 | Alpelisib | Not specified | >10 |
| SNU601 | This compound | Not specified | 1.62 |
| AGS | Alpelisib | Not specified | >10 |
| AGS | This compound | Not specified | 0.37 |
The primary mechanism of acquired resistance to Alpelisib in these cell lines was identified as the functional loss of PTEN, which leads to the reactivation of the PI3K/AKT pathway.[4] The continued sensitivity to this compound in these PTEN-null, Alpelisib-resistant cells highlights its potential to treat tumors that have developed resistance to PI3Kα-selective inhibitors through this common mechanism.
Signaling Pathways and Resistance Mechanisms
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer treatment. However, the development of resistance is a major clinical challenge.
Experimental Protocols
Generation of Resistant Cell Lines
MK-2206 Resistant Prostate Cancer Cell Lines (LNCaP M-R): Parental LNCaP cells were cultured in the presence of gradually increasing concentrations of MK-2206 over a period of several months. The starting concentration was low, and the dose was escalated as the cells developed tolerance. The final resistant cell population was maintained in a media containing a high concentration of MK-2206 to ensure the stability of the resistant phenotype.[1]
Alpelisib-Resistant Gastric Cancer Cell Lines (SNU601-R and AGS-R): Parental SNU601 and AGS gastric cancer cells, which harbor PIK3CA mutations, were exposed to escalating doses of Alpelisib over 12 months. The resistant clones were selected and maintained in a culture medium containing Alpelisib to preserve their resistance characteristics. The authenticity of the resistant cell lines was confirmed by DNA fingerprinting.[4]
Cell Viability Assays
The anti-proliferative effects of the inhibitors were assessed using standard cell viability assays.
General Protocol:
-
Parental and resistant cells were seeded in 96-well plates at a predetermined density.
-
After allowing the cells to adhere overnight, they were treated with a range of concentrations of the specified inhibitors (e.g., this compound, MK-2206, Alpelisib).
-
The cells were incubated with the drugs for a period of 72 to 96 hours.
-
Cell viability was measured using a colorimetric assay, such as the MTT or CellTiter-Glo assay, which quantifies the number of viable cells.
-
The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).[1][4]
Conclusion
The available preclinical data strongly suggest that this compound can overcome acquired resistance to other inhibitors of the PI3K/AKT pathway. Its efficacy in MK-2206-resistant prostate cancer cells and Alpelisib-resistant gastric cancer cells demonstrates its potential as a valuable therapeutic agent in later lines of treatment for patients with PI3K/AKT pathway-addicted tumors. The distinct resistance mechanisms observed for different classes of inhibitors underscore the importance of understanding the molecular basis of resistance to guide the rational selection of subsequent therapies. Further clinical investigation is warranted to confirm these promising preclinical findings.
References
- 1. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Acquired Resistance in Alpelisib-treated Gastric Cancer Cells With PIK3CA Mutations and Overcoming Strategies | Anticancer Research [ar.iiarjournals.org]
Validating PTEN Loss as a Predictive Biomarker for Ipatasertib Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating the role of Phosphatase and Tensin Homolog (PTEN) loss in predicting sensitivity to the AKT inhibitor, Ipatasertib. The data presented is compiled from pivotal clinical trials and preclinical studies, offering a clear rationale for patient stratification in oncology drug development.
Executive Summary
This compound, a potent and selective inhibitor of all three isoforms of the serine/threonine kinase AKT, has shown significant promise in treating cancers with a dysregulated PI3K/AKT/mTOR signaling pathway. A key driver of this pathway's hyperactivity is the loss of the tumor suppressor PTEN. This guide synthesizes the evidence supporting the use of PTEN loss, as determined by immunohistochemistry (IHC), as a predictive biomarker for this compound's efficacy. Clinical data from studies in metastatic castration-resistant prostate cancer (mCRPC) and triple-negative breast cancer (TNBC) demonstrate a clear correlation between PTEN loss and improved patient outcomes with this compound treatment.
Comparative Efficacy of this compound in PTEN-Deficient vs. PTEN-Intact Tumors
The clinical efficacy of this compound is markedly enhanced in patient populations with PTEN-deficient tumors. This is most evident in the improved radiographic progression-free survival (rPFS) observed in clinical trials.
Clinical Trial Data: Metastatic Castration-Resistant Prostate Cancer (mCRPC)
The Phase III IPATential150 trial and a randomized Phase II study provide compelling evidence for this compound's benefit in mCRPC patients with PTEN loss.
| Clinical Trial | Patient Population | Treatment Arm | Control Arm | Median rPFS (months) | Hazard Ratio (HR) | p-value |
| IPATential150 (Phase III) [1][2] | mCRPC with PTEN Loss (IHC) | This compound + Abiraterone | Placebo + Abiraterone | 18.5 | 0.77 | 0.034 |
| Intention-to-Treat (ITT) | This compound + Abiraterone | Placebo + Abiraterone | 19.2 | 0.84 | 0.043 (not significant) | |
| Randomized Phase II [3] | mCRPC with PTEN Loss (IHC) | This compound (400mg) + Abiraterone | Placebo + Abiraterone | 11.5 | 0.39 | 0.0064 |
| mCRPC without PTEN Loss (IHC) | This compound (400mg) + Abiraterone | Placebo + Abiraterone | Not Reported | 0.84 | Not Significant |
Preclinical In Vitro Data: Cell Line Sensitivity
Preclinical studies consistently demonstrate that cancer cell lines lacking functional PTEN are more sensitive to this compound, as indicated by lower half-maximal inhibitory concentration (IC50) values.
| Cell Line Status | Mean IC50 (µM) | Median IC50 (µM) | Number of Cell Lines (n) | p-value |
| PTEN Alterations (Loss/Mutation) | 3.8 | 1.3 | 33 | < 0.0001 |
| No PTEN Alterations | 7.4 | 10.0 | 67 |
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway and this compound's Mechanism of Action
Loss of PTEN leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in the constitutive activation of AKT. This compound directly inhibits AKT, thereby blocking downstream signaling that promotes cell proliferation and survival.
Caption: The PI3K/AKT/mTOR signaling pathway with this compound's mechanism of action.
Experimental Workflow for Validating this compound Sensitivity
A typical workflow to assess the role of PTEN loss in this compound sensitivity involves a combination of molecular and cellular assays.
Caption: A standard experimental workflow for assessing this compound sensitivity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are summaries of key experimental protocols.
PTEN Immunohistochemistry (IHC)
-
Assay: In the IPATential150 trial, PTEN status was determined using the VENTANA PTEN (SP218) Rabbit Monoclonal Primary Antibody assay on a BenchMark IHC/ISH instrument.[4][5] An earlier randomized Phase II study utilized the CST138G6 PTEN antibody.[3]
-
Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (3-6 µm) are mounted on positively charged slides.[4]
-
Staining Procedure (Automated):
-
Deparaffinization and Antigen Retrieval: Performed on the Ventana Discovery Ultra or BenchMark platform using EZ prep solution and Cell Conditioning 1 (Tris-EDTA buffer, pH 7.8) at 95°C.[6][7]
-
Primary Antibody Incubation: Incubation with the primary antibody (e.g., VENTANA PTEN (SP218) or Cell Signaling Technology D4.3 XP) for a specified time (e.g., 16-60 minutes) at 37°C.[6][7][8]
-
Detection: The OptiView DAB IHC Detection Kit is used for visualization.[4][8]
-
Counterstaining: Hematoxylin is used to stain cell nuclei.[7]
-
-
Interpretation: PTEN loss is typically defined as the absence of cytoplasmic staining in tumor cells, with positive staining in surrounding benign glands and stromal cells serving as an internal control.
Western Blot for Phospho-AKT (p-AKT) and Total AKT
-
Cell Lysis: Cells are treated with this compound at various concentrations and time points. Cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: The concentration of protein in the lysates is determined using a BCA or Bradford assay.
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.[9]
-
Blocking and Antibody Incubation:
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies. Recommended antibodies and dilutions include:
-
Phospho-Akt (Ser473) Antibody (e.g., Cell Signaling Technology #4060): 1:1000 to 1:2000 dilution in 5% BSA in TBST.
-
Total Akt Antibody (e.g., Cell Signaling Technology #9272): 1:1000 dilution.
-
-
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.[9]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
MTT Incubation: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated from the dose-response curve.
Conclusion
The presented data strongly supports the validation of PTEN loss as a predictive biomarker for sensitivity to this compound. The significant improvement in radiographic progression-free survival in PTEN-deficient patient populations from large-scale clinical trials, coupled with corroborating preclinical in vitro data, provides a solid foundation for utilizing PTEN status to guide patient selection for this compound therapy. The detailed experimental protocols offer a framework for researchers to reliably assess PTEN status and further investigate the role of the PI3K/AKT pathway in cancer therapeutics. This targeted approach is poised to enhance the clinical benefit of this compound and advance the paradigm of precision oncology.
References
- 1. PTEN loss: Gene Variant Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 2. onclive.com [onclive.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 5. diagnostics.roche.com [diagnostics.roche.com]
- 6. Analytic Validation of a Clinical-Grade PTEN Immunohistochemistry Assay in Prostate Cancer by Comparison to PTEN FISH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IHC Protocol - Ventana Discovery XT Atlas Antibodies [atlasantibodies.com]
- 8. Assessment of MYC/PTEN Status by Gene-Protein Assay in Grade Group 2 Prostate Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ipatasertib Demonstrates Enhanced Efficacy in PTEN-Null Xenografts: A Comparative Guide
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – November 6, 2025 – Preclinical research highlights the differential efficacy of Ipatasertib (GDC-0068), a selective ATP-competitive AKT inhibitor, in tumor xenograft models based on their Phosphatase and Tensin Homolog (PTEN) status. Studies consistently demonstrate that this compound exhibits more potent anti-tumor activity in PTEN-null xenografts compared to their PTEN-wildtype counterparts, providing a strong rationale for patient stratification in clinical settings. This guide offers a comprehensive comparison of this compound's efficacy, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound
This compound's mechanism of action, the inhibition of the serine/threonine kinase AKT, is particularly relevant in tumors with a dysregulated PI3K/AKT/mTOR signaling pathway. Loss of the tumor suppressor PTEN leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in constitutive activation of AKT.[1][2] Consequently, cancer cells with PTEN loss are often highly dependent on AKT signaling for their growth and survival, rendering them more susceptible to AKT inhibition.
Preclinical studies in various cancer cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models have borne out this hypothesis. In a key study, this compound demonstrated significant tumor growth inhibition (TGI) in multiple PTEN-null xenograft models. For instance, at a dose of 100 mg/kg administered daily, this compound led to over 90% TGI in PTEN-null models, including LNCaP prostate cancer, U87MG glioma, and HGC-27 gastric cancer xenografts.[3][4]
Quantitative Analysis of Anti-Tumor Activity
The following tables summarize the in vivo efficacy of this compound in xenograft models with defined PTEN status.
Table 1: Single Agent Efficacy of this compound in Human Tumor Xenograft Models
| Xenograft Model | Cancer Type | PTEN Status | This compound (100 mg/kg, daily) % TGI (Day 21) |
| LNCaP | Prostate Cancer | Null | >100 (Regression) |
| LuCaP 35V | Prostate Cancer | Low | ~80 |
| HGC-27 | Gastric Cancer | Null | >100 (Regression) |
| TOV-21G.x1 | Ovarian Cancer | Null | >100 (Regression) |
| NCI-H2122 | NSCLC | Wildtype | ~40 |
Data adapted from Lin et al., Clinical Cancer Research, 2013.[3][5] TGI > 100% indicates tumor regression.
Table 2: In Vitro Sensitivity of Cancer Cell Lines to this compound
| Cell Line | Cancer Type | PTEN Status | This compound IC₅₀ (µM) |
| SPEC-2 | Uterine Serous Carcinoma | Null | 2.05 |
| ARK1 | Uterine Serous Carcinoma | Wildtype | 6.62 |
Data from a study on serous endometrial cancer, highlighting differential sensitivity based on PTEN status.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological mechanisms and experimental setups, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on standard procedures used in the preclinical evaluation of this compound.
Xenograft Studies
-
Cell Lines and Culture: PTEN-null (e.g., LNCaP, U87MG) and PTEN-wildtype (e.g., NCI-H2122) human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
-
Animal Models: Female athymic nude mice (6-8 weeks old) were used for the xenograft studies. All animal procedures were conducted in accordance with institutional guidelines for animal care and use.
-
Tumor Implantation: A suspension of 5 x 10⁶ cancer cells in a 1:1 mixture of media and Matrigel was subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes were monitored twice weekly using caliper measurements. The tumor volume was calculated using the formula: (Length × Width²)/2.
-
Drug Administration: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment and control groups. This compound was administered orally once daily at a dose of 100 mg/kg. The control group received a vehicle solution.
-
Efficacy Endpoint: The primary efficacy endpoint was tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study (typically 21 days).
Western Blot Analysis
-
Tissue Lysis: Tumor tissues were homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p-AKT (Ser473), total AKT, p-S6, and a loading control (e.g., β-actin). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Immunohistochemistry (IHC) for PTEN
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections were deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval was performed using a citrate buffer.
-
Staining: Sections were incubated with a primary antibody against PTEN, followed by a secondary antibody and a detection system.
-
Visualization: The staining was visualized with a chromogen (e.g., DAB), and sections were counterstained with hematoxylin.
-
Scoring: PTEN expression was scored based on the intensity and percentage of stained tumor cells. Loss of PTEN was defined by a significant reduction or complete absence of staining in tumor cells compared to internal positive controls (e.g., stromal cells).[5]
Conclusion
The presented data strongly support the hypothesis that PTEN status is a key determinant of this compound efficacy in preclinical xenograft models. The enhanced anti-tumor activity observed in PTEN-null models underscores the therapeutic potential of this compound in a genetically defined patient population. These findings have been instrumental in guiding the clinical development of this compound and highlight the importance of biomarker-driven strategies in oncology drug development. Further research is warranted to explore mechanisms of resistance and potential combination therapies to enhance the efficacy of this compound in both PTEN-null and PTEN-wildtype settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and preclinical pharmacology of a selective ATP-competitive Akt inhibitor (GDC-0068) for the treatment of human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ipatasertib: A Guide for Laboratory Professionals
The proper disposal of investigational drugs like Ipatasertib is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for researchers and drug development professionals to manage and dispose of this compound waste safely and effectively.
Hazard Assessment and Safety Data
This compound is an investigational drug that requires careful handling. Based on Safety Data Sheets (SDS), it is classified with several hazard statements, indicating that it should be managed as hazardous waste.[1][2] Improper disposal can lead to environmental contamination and pose public safety risks.[3]
Table 1: Hazard Classification for this compound
| Hazard Type | Classification | GHS Hazard Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | [2] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |[2] |
Disposal Protocol for this compound Waste
This protocol outlines the required steps for the compliant disposal of this compound, from initial segregation to final destruction. This procedure applies to expired, unused, and partially used this compound, as well as contaminated labware.
Methodology
1. Personnel Training and Personal Protective Equipment (PPE)
-
All personnel handling this compound waste must receive training on chemical waste management and the specific hazards of the compound.[4][5]
-
Required PPE includes, but is not limited to, protective gloves, a lab coat or protective clothing, and eye/face protection.[1]
2. Waste Segregation and Containerization
-
Segregation: Immediately separate this compound waste from regular trash and other waste streams at the point of generation.[6]
-
Container Selection:
-
Select a compatible, leak-proof hazardous waste container (e.g., glass or plastic) based on the physical state of the waste (solid, liquid).[4]
-
Full, partially full, and empty vials or ampules of this compound should be placed directly into a designated hazardous waste container.[7] Do not empty them.[4]
-
For sharps contaminated with this compound, use a designated sharps container suitable for hazardous chemotoxic waste.
-
3. Labeling of Waste Containers
-
Attach a "HAZARDOUS WASTE" label to each container, as provided by your institution's Environmental Health and Safety (EHS) department.[4] No other labels are acceptable.[4]
-
Complete the label with the following information:
4. Storage (Satellite Accumulation Area)
-
Store the properly labeled waste containers in a designated Satellite Accumulation Area (SAA).[4]
-
The SAA must be located at or near the point of waste generation and should be a secure area, such as a locked cabinet or a secondary containment tub.[4]
-
The research team must perform and document weekly inspections of the containers in the SAA.[4]
5. Arranging for Disposal
-
Contact EHS: To initiate disposal, submit a Chemical Waste Disposal Request Form to your institution's EHS department.[4]
-
Pickup: An environmental professional will schedule a pickup. The agent will be transported in a Department of Transportation (DOT)-approved container to a licensed 90-day storage facility.[8]
-
Final Disposition: The waste will be consolidated and transported to an EPA-permitted incinerator for final destruction.[4][5][7][8] The sewer disposal of hazardous waste pharmaceuticals is prohibited.[5]
6. Documentation and Record-Keeping
-
The date of EHS pickup is considered the disposal date.[4]
-
A certificate of destruction or a return manifest will be provided to the institution, confirming compliant disposal.[7][8]
-
All disposal records must be maintained for a minimum of two to three years, in accordance with institutional policy and regulatory requirements.[3][8]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. celitron.com [celitron.com]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling Ipatasertib
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of Ipatasertib (also known as GDC-0068), a potent and selective pan-Akt inhibitor. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Safety Precautions
This compound is a hazardous chemical that requires careful handling. According to its Safety Data Sheet (SDS), the primary hazards associated with this compound are:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Respiratory Tract Irritation (Specific target organ toxicity, single exposure, Category 3): May cause respiratory irritation.[1]
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use only in a well-ventilated area or outdoors.[1]
-
Wear appropriate personal protective equipment (PPE).[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for various activities involving this compound. This guidance is based on the known hazards of the compound and general best practices for handling hazardous drugs.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | Single pair of chemotherapy-tested gloves. |
| Storage and Inventory | Standard laboratory coat and single pair of gloves. |
| Weighing and Aliquoting (Solid Form) | Double chemotherapy-tested gloves, disposable gown, safety glasses with side shields or goggles, and a fit-tested N95 respirator (or higher) within a chemical fume hood or other ventilated enclosure. |
| Solution Preparation | Double chemotherapy-tested gloves, disposable gown, and safety glasses with side shields or goggles. All work should be performed in a chemical fume hood. |
| In Vitro/In Vivo Administration | Double chemotherapy-tested gloves, disposable gown, and safety glasses. |
| Spill Cleanup | Double chemotherapy-tested gloves, disposable gown, shoe covers, safety goggles, and a fit-tested N95 respirator. |
| Waste Disposal | Double chemotherapy-tested gloves and a lab coat. |
Operational and Disposal Plans
Step-by-Step Handling Procedures:
-
Preparation: Before handling this compound, ensure that the designated work area (preferably a chemical fume hood) is clean and uncluttered. Have a spill kit readily accessible.
-
Weighing: When weighing the solid form of this compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
-
Dissolving: To prepare solutions, add the solvent to the container with the pre-weighed this compound. This should be done slowly to avoid splashing.
-
Labeling: All containers with this compound, both in solid and solution form, must be clearly labeled with the chemical name, concentration, date, and appropriate hazard symbols.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., alcohol) and dispose of all contaminated materials as hazardous waste.[1]
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate the contaminated space.
-
Secure: Secure the area to prevent entry.
-
PPE: Don the appropriate PPE for spill cleanup as detailed in the table above.
-
Contain: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, absorb with a suitable inert material.
-
Clean: Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste.[2] Clean the spill area with a decontaminating solution.
-
Ventilate: Allow the area to ventilate before resuming work.
Disposal Plan:
Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.[1] Unused this compound and contaminated materials (e.g., gloves, vials, absorbent pads) should be collected in a designated, sealed hazardous waste container for incineration by a licensed waste disposal vendor.[3] Do not dispose of this compound down the drain.[2][4]
This compound Mechanism of Action: PI3K/Akt Signaling Pathway
This compound is a selective inhibitor of the protein kinase Akt (also known as PKB).[5][6][7] It functions by competing with ATP for the binding pocket of Akt, thereby preventing its activation.[8][9] The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Experimental Protocols
Below are methodologies for common experiments involving this compound, as cited in the literature.
Cell Proliferation (MTT) Assay:
-
Seed cells (e.g., SPEC-2 and ARK1) in 96-well plates at a density of 3,000-8,000 cells per well and allow them to grow for 24 hours.
-
Treat the cells with varying concentrations of this compound for 72 hours. Control wells should be treated with the vehicle (e.g., DMSO) only.
-
At the end of the treatment period, add 5 µL of MTT solution (5 mg/mL) to each well and incubate for 1 hour.
-
Terminate the reaction by adding 100 µL of DMSO to each well.
-
Measure the absorbance at 575 nm using a microplate reader.
-
Calculate the effect of this compound on cell proliferation as a percentage of the control.[10]
Wound Healing (Scratch) Assay:
-
Plate cells (e.g., SPEC-2 and ARK1) in 6-well plates and grow them to >80% confluency.
-
Create a uniform "wound" through the cell monolayer using a 20 µL pipette tip.
-
Wash the cells to remove detached cells and then treat them with various concentrations of this compound.
-
Capture images of the wounds at different time points (e.g., 0, 24, 48, and 72 hours).
-
Measure the width of the wounds at each time point to assess cell migration.[10]
Cell Cycle Analysis:
-
Treat cells (e.g., ARK1 and SPEC-2) with different concentrations of this compound for a specified period (e.g., 30 hours).
-
Harvest the cells, fix them, and stain with a DNA-binding dye (e.g., propidium iodide).
-
Analyze the cell cycle distribution (G1, S, G2/M phases) using a flow cytometer.[10]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. iba-lifesciences.com [iba-lifesciences.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. GDC-0068 [bio-gems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
